2,3'-Dichloro-4'-fluorobenzophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQJVKIDBBSIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214605 | |
| Record name | Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-98-8 | |
| Record name | Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3'-Dichloro-4'-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2,3'-Dichloro-4'-fluorobenzophenone is limited in publicly available literature. The following information is extrapolated from data on structurally related compounds, including dichlorobenzophenones and fluorobenzophenones, to provide a predictive overview of its chemical properties.
Introduction
This compound is a halogenated aromatic ketone. Its structure, featuring a benzophenone core with chlorine and fluorine substituents on the phenyl rings, suggests its potential utility as a versatile intermediate in organic synthesis. Halogenated benzophenones are a class of compounds with applications in medicinal chemistry, materials science, and as photoinitiators. The specific substitution pattern of this compound may impart unique electronic and steric properties, making it a target of interest for the synthesis of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and expected analytical characteristics.
Predicted Physicochemical Properties
The physicochemical properties of this compound have been estimated based on the known properties of related dichlorobenzophenone and fluorobenzophenone isomers. These predicted values provide a baseline for handling, characterization, and application of this compound.
| Property | Predicted Value |
| IUPAC Name | (2-chlorophenyl)(3-chloro-4-fluorophenyl)methanone |
| CAS Number | Not assigned |
| Molecular Formula | C13H7Cl2FO |
| Molecular Weight | 269.10 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid |
| Melting Point | Estimated range: 60-80 °C |
| Boiling Point | Estimated range: >350 °C |
| Solubility | Expected to be insoluble in water; soluble in organic solvents like chloroform, methanol, and ethyl acetate. |
Synthesis of this compound
A plausible and widely used method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation .[1][2][3] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, two primary routes can be envisioned, with the choice depending on the availability of starting materials.
Route A: Acylation of fluorobenzene with 2,3-dichlorobenzoyl chloride. Route B: Acylation of 1,2-dichlorobenzene with 4-fluorobenzoyl chloride.
Experimental Protocol: Friedel-Crafts Acylation (Route A)
This protocol outlines a general procedure for the synthesis of this compound via the acylation of fluorobenzene.
Materials:
-
Fluorobenzene
-
2,3-Dichlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na2SO4), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichlorobenzoyl chloride (1.0 equivalent) dropwise at 0 °C.
-
After the addition is complete, allow the mixture to stir for 15 minutes at 0 °C.
-
Add fluorobenzene (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition of fluorobenzene, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic and Analytical Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are predicted based on the analysis of similar halogenated benzophenones.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the substituted aromatic rings.[4][5][6]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (carbonyl) stretch | 1650 - 1670 |
| C=C (aromatic) stretch | 1450 - 1600 |
| C-Cl stretch | 600 - 800 |
| C-F stretch | 1000 - 1400 |
| C-H (aromatic) stretch | 3000 - 3100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information about the aromatic protons. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:
-
Aromatic protons: A complex multiplet pattern is expected in the range of 7.2 to 7.8 ppm. The specific coupling patterns will be influenced by the positions of the chlorine and fluorine substituents.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons.[7][8][9]
-
Carbonyl carbon (C=O): A signal is expected in the downfield region, around 194-197 ppm.
-
Aromatic carbons: Multiple signals are expected between 115 and 140 ppm. The carbons attached to fluorine will show coupling (¹JCF, ²JCF, etc.), resulting in doublets.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern.[10][11][12]
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 269.10 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak cluster (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1.[11]
-
Fragmentation: Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to the formation of benzoyl-type cations.
Analytical Workflow Diagram
Caption: Analytical workflow for structural confirmation.
Safety and Handling
The toxicological properties of this compound have not been thoroughly investigated. However, based on data for related halogenated benzophenones, it should be handled with care.[13][14][15][16]
-
General Hazards: May cause skin, eye, and respiratory tract irritation.[14][16]
-
Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Potential Applications
While specific applications for this compound have not been reported, its structural features suggest potential utility in several areas:
-
Pharmaceutical Synthesis: As a building block for the synthesis of more complex molecules with potential biological activity. The presence of halogens can influence pharmacokinetic properties such as lipophilicity and metabolic stability.[17]
-
Materials Science: As a monomer or additive in the development of specialty polymers with enhanced thermal stability, flame retardancy, or specific optical properties.
-
Photochemistry: Benzophenone derivatives are well-known photosensitizers. This compound could be investigated for its utility in photopolymerization or other photochemical applications.
Conclusion
This compound is a halogenated aromatic ketone with potential applications in various fields of chemical research and development. While direct experimental data is scarce, this guide provides a comprehensive predicted profile of its chemical properties, a viable synthetic route, and expected analytical characteristics based on data from structurally similar compounds. This information serves as a valuable resource for researchers and scientists interested in the synthesis and utilization of this and other novel substituted benzophenones. Further experimental investigation is warranted to confirm these predicted properties and explore the full potential of this compound.
References
- 1. caccl-copper.primo.exlibrisgroup.com [caccl-copper.primo.exlibrisgroup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 7. 4,4'-Dichlorobenzophenone(90-98-2) 13C NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 2,4'-Dichlorobenzophenone(85-29-0) 13C NMR [m.chemicalbook.com]
- 10. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Safety assessment of dichlorophene and chlorophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to Substituted Benzophenones: Focus on Dichlorofluorinated Analogues
IUPAC Nomenclature
The systematic IUPAC name for the requested compound, 2,3'-Dichloro-4'-fluorobenzophenone, is (2-chlorophenyl)(3-chloro-4-fluorophenyl)methanone .
For the analogue focused on in this guide, the IUPAC name is (3,4-dichlorophenyl)(4-fluorophenyl)methanone .
Physicochemical and Computed Data
Quantitative data for 3,4-Dichloro-4'-fluorobenzophenone is summarized in the table below. This information is primarily derived from computational models and chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₃H₇Cl₂FO | PubChem[1] |
| Molecular Weight | 269.09 g/mol | PubChem[1] |
| CAS Number | 157428-51-8 | Guidechem[2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| XLogP3 | 4.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 267.9857984 | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
Synthesis and Experimental Protocols
Substituted benzophenones are predominantly synthesized via the Friedel-Crafts acylation .[3][4][5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
General Experimental Protocol for Friedel-Crafts Acylation
This protocol is a generalized procedure for the synthesis of substituted benzophenones and can be adapted for the synthesis of 3,4-Dichloro-4'-fluorobenzophenone.
Reaction: Friedel-Crafts acylation of fluorobenzene with 3,4-dichlorobenzoyl chloride.
Materials:
-
Fluorobenzene
-
3,4-Dichlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Ice
Procedure:
-
To a solution of fluorobenzene in anhydrous dichloromethane, add anhydrous aluminum chloride in portions at 5 °C.[7]
-
Slowly add 3,4-dichlorobenzoyl chloride to the cooled mixture.
-
Allow the reaction to stir at room temperature for several hours to ensure completion.[7]
-
The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution, and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.[7]
Synthesis Workflow Diagram
Biological Activity and Signaling Pathways
While specific biological data for 3,4-Dichloro-4'-fluorobenzophenone is scarce, the broader class of halogenated benzophenones has been investigated for various biological activities.[3] These compounds are known to interact with biological systems, and their effects are often attributed to their ability to act as endocrine disruptors or to induce cellular stress.
Potential Biological Activities
-
Antimicrobial and Antifungal Activity: Halogenated phenolic compounds, a class that includes dichlorophenes, have demonstrated bacteriocidal and fungicidal properties.
-
Antileishmanial Activity: Certain substituted benzophenone ethers have shown promising antileishmanial activities.[8][9]
-
Anti-inflammatory Activity: Some benzophenone derivatives have exhibited in vivo anti-inflammatory effects.[7]
-
Endocrine Disruption: Benzophenones are a known class of endocrine-disrupting chemicals. For instance, Benzophenone-1 and its chlorination byproducts have been shown to have an antiandrogenic effect by disrupting the androgen receptor signaling pathway.[10]
Postulated Signaling Pathway Disruption
Based on studies of related halogenated aromatic compounds, it is plausible that dichlorofluorobenzophenones could interfere with key cellular signaling pathways. For example, chlorinated compounds have been shown to impact pathways involving the aryl hydrocarbon receptor (AhR) and subsequent downstream signaling cascades.
The diagram below illustrates a generalized potential signaling pathway that could be affected by halogenated benzophenones, leading to endocrine disruption.
References
- 1. 3,4'-Dichloro-5-fluorobenzophenone | C13H7Cl2FO | CID 2758110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 3,4-Dichloro-4'-fluorobenzophenone | 157428-51-8 | Benchchem [benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to 2,3'-Dichloro-4'-fluorobenzophenone and its Analogs for Drug Discovery and Development
For the attention of: Researchers, scientists, and professionals in drug development.
This technical whitepaper provides a comprehensive overview of 2,3'-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of public data for this specific isomer, this guide extends its scope to include closely related dichlorofluorobenzophenone analogs to provide a robust framework for research and development. The synthesis, physicochemical properties, and potential applications of this class of compounds are discussed, with a focus on their relevance to drug discovery.
Chemical Identity and Physicochemical Properties
Table 1: Physicochemical Data of Selected Dichlorofluorobenzophenone Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Chloro-4'-fluorobenzophenone | C₁₃H₈ClFO | 234.65 | 1806-23-1[1] |
| 4-Fluorobenzophenone | C₁₃H₉FO | 200.21 | 345-83-5[2] |
| 3,4'-Dichloro-5-fluorobenzophenone | C₁₃H₇Cl₂FO | 269.09 | 844885-02-5[3] |
| 2-Amino-5-chloro-2'-fluorobenzophenone | C₁₃H₉Cl₂FNO | 249.67 | 784-38-3[4] |
| 2,3-Dichloro-4-fluorobenzaldehyde | C₇H₃Cl₂FO | 193.00 | 845907-07-5[5] |
| 2,3-Dichloro-4-fluoronitrobenzene | C₆H₂Cl₂FNO₂ | 209.99 | 36556-51-1[6] |
Synthesis and Experimental Protocols
Substituted benzophenones are most commonly synthesized via the Friedel-Crafts acylation , an electrophilic aromatic substitution reaction. This method typically involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[7]
For the synthesis of this compound, a plausible approach would involve the Friedel-Crafts acylation of fluorobenzene with 2,3'-dichlorobenzoyl chloride, or the acylation of 1-chloro-2-fluorobenzene with 3-chlorobenzoyl chloride, with the regioselectivity being a critical consideration.
General Experimental Workflow for Friedel-Crafts Acylation
The following diagram illustrates a typical workflow for the synthesis of a dichlorofluorobenzophenone via Friedel-Crafts acylation.
Caption: General workflow for Friedel-Crafts acylation.
Detailed Experimental Protocol: Synthesis of 2,3-dichloro-4-hydroxy-2'-fluorobenzophenone
As a representative example, the synthesis of a structurally similar compound, 2,3-dichloro-4-hydroxy-2'-fluorobenzophenone, is detailed below.[8][9] This protocol can be adapted for the synthesis of other isomers.
Materials:
-
2,3-dichloro-4-methoxy-2'-fluorobenzophenone (38.5 g, 0.13 mol)
-
Aluminum chloride (AlCl₃) (34.67 g, 0.26 mol)[9]
-
Dry benzene (250 ml)
-
Concentrated hydrochloric acid (100 ml)
-
Ice (100 ml)
-
Ethyl acetate
-
Hexane
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2,3-dichloro-4-methoxy-2'-fluorobenzophenone in dry benzene is prepared in a round-bottom flask.
-
Aluminum chloride is added to the solution.
-
After cooling, the reaction mixture is carefully poured over a mixture of concentrated HCl and ice.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄ and the solvent is evaporated.
-
The resulting solid is triturated with hexane and recrystallized from an ether-hexane mixture to yield the pure product.
Applications in Drug Discovery and Materials Science
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[10] Halogenation can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.
Potential Therapeutic Applications:
-
Anticancer: Many benzophenone derivatives have shown potent cytotoxic activity against various cancer cell lines.[10]
-
Antimicrobial: The benzophenone framework has been integrated into compounds with significant antibacterial and antifungal properties.[11]
-
Antiviral: Certain benzophenone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors, showing potential against HIV.[10]
-
Anti-inflammatory: Dimeric benzophenones have been shown to inhibit the production of nitric oxide, a key mediator in inflammation.[10]
In materials science, halogenated benzophenones, such as 4,4'-difluorobenzophenone, are crucial monomers for the synthesis of high-performance polymers like polyether ether ketone (PEEK), which is known for its exceptional thermal stability and chemical resistance.[12]
Potential Signaling Pathway Involvement
Given the broad range of biological activities reported for benzophenone derivatives, these compounds likely interact with multiple cellular signaling pathways. For instance, their anticancer effects could be mediated through the induction of apoptosis or the inhibition of key protein kinases.
The diagram below illustrates a hypothetical mechanism where a dichlorofluorobenzophenone acts as an inhibitor of a generic signaling pathway, a common mode of action for kinase inhibitors in cancer therapy.
Caption: Hypothetical inhibition of a kinase pathway.
Conclusion
While specific data for this compound remains elusive, the broader class of dichlorofluorobenzophenones represents a promising area for research and development. Their synthesis is accessible through established methods like Friedel-Crafts acylation, and the benzophenone scaffold is a well-validated starting point for the development of new therapeutic agents and advanced materials. Further investigation into the synthesis and biological evaluation of specific isomers like this compound is warranted to unlock their full potential.
References
- 1. 2-Chloro-4'-fluorobenzophenone | C13H8ClFO | CID 74547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4'-Dichloro-5-fluorobenzophenone | C13H7Cl2FO | CID 2758110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-chloro-2 -fluorobenzophenone 98 784-38-3 [sigmaaldrich.com]
- 5. 2,3-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 86033194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dichloro-4-fluoronitrobenzene | C6H2Cl2FNO2 | CID 14876020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3,4-Dichloro-4'-fluorobenzophenone | 157428-51-8 | Benchchem [benchchem.com]
Potential Research Areas for 2,3'-Dichloro-4'-fluorobenzophenone: A Technical Guide
Disclaimer: To date, a thorough review of scientific literature and chemical databases reveals a significant gap in the specific investigation of 2,3'-Dichloro-4'-fluorobenzophenone. This technical guide, therefore, extrapolates potential research avenues based on the known biological activities and mechanisms of action of structurally related dichlorinated and fluorinated benzophenone derivatives. The experimental protocols provided are generalized methodologies commonly employed in the evaluation of novel chemical entities for the suggested therapeutic areas.
Introduction to Halogenated Benzophenones
Benzophenones, characterized by a diaryl ketone scaffold, are a class of compounds with diverse applications, ranging from industrial photochemistry to medicinal chemistry.[1] The introduction of halogen substituents, such as chlorine and fluorine, onto the phenyl rings can significantly modulate the molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, influence the compound's biological activity, making halogenated benzophenones a promising area for drug discovery.[1][2] Structurally similar compounds have demonstrated a range of biological effects, including anticancer, antileishmanial, and antibacterial activities.[3][4][5]
Potential Therapeutic Areas of Investigation
Based on the biological activities observed in analogous compounds, this compound could be a candidate for investigation in the following therapeutic areas:
-
Oncology: Various benzophenone analogs have shown potent cytotoxic and anti-proliferative effects against a range of cancer cell lines.[2][4][6] The substitution pattern of methyl, chloro, and fluoro groups has been correlated with increased potency.[2]
-
Infectious Diseases: Benzophenone derivatives have been evaluated as potential antileishmanial and antibacterial agents.[3][5][7]
-
Neurodegenerative Diseases: Fluorinated benzophenone derivatives have been explored as multipotent agents for Alzheimer's disease, targeting enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE).[8]
-
Inflammatory Diseases: Certain benzophenone derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) isoenzymes.[1]
Proposed Experimental Workflows and Protocols
The following section details generalized experimental protocols that can be adapted for the investigation of this compound.
General Synthesis of Substituted Benzophenones
A common and versatile method for the synthesis of unsymmetrically substituted benzophenones is the Friedel-Crafts acylation.[1][9]
General Protocol:
-
Reactant Preparation: Dissolve the substituted benzene (e.g., 2-chloro-4-fluoroaniline, which would require further modification to the benzoyl chloride) in a suitable dry, inert solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[9]
-
Acylation: Add the substituted benzoyl chloride (e.g., 3-chlorobenzoyl chloride) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully pouring it over crushed ice and an acidic solution (e.g., dilute HCl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[9][10]
Characterization: The final product should be characterized using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[10][11]
-
Mass Spectrometry (MS): To determine the molecular weight.[11]
-
Infrared (IR) Spectroscopy: To identify functional groups.[11]
-
Melting Point Analysis: To assess purity.[11]
In Vitro Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Experimental Protocol:
-
Cell Culture: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[4]
Kinase Inhibition Assay
Many anticancer drugs target protein kinases. A general in vitro kinase assay can be used to screen for inhibitory activity.
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (peptide or protein), ATP, and the test compound (this compound) in a kinase reaction buffer.[12][13]
-
Reaction Setup: In a 96-well plate, add the kinase and the test compound at various concentrations. Allow for a pre-incubation period.[14]
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
Detection: Stop the reaction and measure the kinase activity. The detection method can vary, including radiometric assays, fluorescence-based assays, or luminescence-based assays that quantify substrate phosphorylation or ATP consumption.[12][15]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.[16]
Antibacterial Screening
The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Experimental Protocol:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using the broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation
The following tables summarize quantitative data for structurally related benzophenone derivatives to provide a reference for potential activity.
Table 1: In Vitro Cytotoxicity of Benzophenone Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 9d (substituted benzophenone) | A549 | 1.25 | [2] |
| Compound 9d (substituted benzophenone) | HeLa | 2.12 | [2] |
| Compound 9d (substituted benzophenone) | MCF-7 | 3.48 | [2] |
| Compound 1 | HL-60 | 0.48 | [4] |
| Compound 1 | SMMC-7721 | 0.26 | [4] |
| Compound 7 | MDA-MB-231 | 12.09 | [6] |
Table 2: Antileishmanial Activity of Benzophenone Derivatives
| Compound | IC50 (µM) | Reference |
| Compound 5 | 10.19 | [3][7] |
| Compound 7 | 14.35 | [3][7] |
Table 3: Enzyme Inhibition by Fluorinated Benzophenone Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| Compound 55 | AChE | 0.46 | [1] |
| Compound 56 | AChE | 0.57 | [1] |
| Compound 62 | BACE-1 | 2.32 | [1] |
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the investigation of this compound.
Conclusion
While this compound remains an understudied molecule, the analysis of its structural analogs suggests a high potential for biological activity. The proposed research areas in oncology, infectious diseases, and neurodegenerative disorders provide a solid foundation for future investigations. The experimental protocols outlined in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this promising compound. Further research is warranted to elucidate its specific mechanisms of action and to determine its therapeutic potential.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 10. irjhis.com [irjhis.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. mdpi.com [mdpi.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. resources.biomol.com [resources.biomol.com]
The Pivotal Role of 2,3'-Dichloro-4'-fluorobenzophenone as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3'-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone that serves as a critical chemical intermediate in the synthesis of a variety of complex organic molecules. Its specific substitution pattern, featuring chlorine and fluorine atoms on separate phenyl rings, offers a unique combination of reactivity and stability, making it a valuable building block in the pharmaceutical and specialty chemical industries. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of active pharmaceutical ingredients (APIs).
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₇Cl₂FO |
| Molecular Weight | 269.10 g/mol |
| Appearance | Off-white to yellow crystalline solid (predicted) |
| Melting Point | > 100 °C (estimated) |
| Boiling Point | > 300 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, toluene); Insoluble in water (predicted) |
Synthesis of this compound
The most plausible and industrially scalable method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[4][5] This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.
Proposed Synthetic Pathway
The synthesis can be envisioned in two primary steps: the preparation of the necessary precursors and the subsequent Friedel-Crafts acylation.
References
- 1. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
The Benzophenone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzophenone scaffold, characterized by a central carbonyl group flanked by two phenyl rings, is a cornerstone in medicinal chemistry. Its prevalence in natural products and its synthetic tractability have made it a privileged structure in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological significance of substituted benzophenones. We delve into the key synthetic methodologies, present a curated collection of quantitative biological data, and elucidate the intricate signaling pathways through which these compounds exert their effects. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics based on the versatile benzophenone core.
A Historical Overview: From Chemical Curiosity to Pharmacological Powerhouse
The journey of benzophenone from a simple aromatic ketone to a key pharmacophore is a testament to over a century of chemical and pharmacological exploration.
-
1874: The Genesis The first documented report of benzophenone was by German chemist Carl Graebe.[1] His work laid the foundation for the chemical understanding of this diarylketone.
-
Early 20th Century: Synthetic Explorations The development of the Friedel-Crafts acylation and Fries rearrangement provided robust methods for the synthesis of benzophenone and its hydroxylated derivatives, opening the door for systematic investigation of this chemical class.[2][3][4]
-
Mid-20th Century: Emergence of Biological Activity Researchers began to uncover the diverse biological activities of substituted benzophenones. Their use as UV-protective agents in sunscreens marked one of their first commercial applications.[5]
-
Late 20th Century: The Rise of a Privileged Scaffold The discovery of benzophenones as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV in the 1990s was a pivotal moment.[6] This solidified the status of the benzophenone core as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets.
-
21st Century: A Scaffold for Diverse Therapeutic Areas The turn of the century has witnessed an explosion of research into the therapeutic potential of substituted benzophenones. Their anticancer, anti-inflammatory, antimicrobial, and antileishmanial properties are now well-established, with numerous derivatives showing promising preclinical activity.[2][7][8]
Key Synthetic Methodologies and Experimental Protocols
The versatility of the benzophenone scaffold stems from the numerous synthetic routes available for its construction and modification. The following are some of the most pivotal methods, accompanied by detailed experimental protocols.
Friedel-Crafts Acylation
This is a classic and widely used method for the synthesis of benzophenones, involving the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
General Experimental Protocol for the Synthesis of p-Nitrobenzophenone: [9]
-
Dissolve 55.7 g of p-nitrobenzoyl chloride in 225 mL of benzene in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere.
-
While stirring, add 65 g of anhydrous aluminum chloride to the solution over a period of 40 minutes.
-
After the addition is complete, stir the mixture for 30 minutes on a steam bath.
-
Pour the reaction mixture over ice.
-
Extract the product with methylene chloride.
-
Wash the organic layer with water, dry with anhydrous magnesium sulfate, and filter.
-
Evaporation of the solvent yields p-nitrobenzophenone.
Fries Rearrangement
The Fries rearrangement is a key reaction for the synthesis of hydroxybenzophenones from phenyl esters. The reaction is catalyzed by Lewis or Brønsted acids and the regioselectivity (ortho- vs. para-acylation) can be controlled by reaction conditions such as temperature.[10]
General Experimental Protocol for the Synthesis of 4-Hydroxybenzophenone: [11]
-
Dissolve phenyl benzoate (0.5 g, 2.52 mmol) in nitromethane (8 mL) and cool to -10 °C with stirring.
-
Prepare a solution of anhydrous aluminum chloride (1.68 g, 12.6 mmol) in nitromethane (8 mL).
-
Add the aluminum chloride solution dropwise to the phenyl benzoate solution over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for a designated period.
-
Quench the reaction with ice and hydrochloric acid.
-
Extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Grignard Reaction
The Grignard reaction provides a powerful tool for the synthesis of benzophenones through the reaction of a Grignard reagent with a benzoyl chloride or a related derivative.
General Experimental Protocol for the Synthesis of Triphenylmethanol from Benzophenone and Phenylmagnesium Bromide: [12]
-
Prepare the Grignard reagent, phenylmagnesium bromide, from bromobenzene and magnesium turnings in anhydrous diethyl ether.
-
Dissolve benzophenone (2.00 g, ~11.0 mmol) in 15 mL of anhydrous diethyl ether in a separate flask.
-
Slowly add the prepared Grignard reagent to the benzophenone solution.
-
After the addition is complete, stir the reaction mixture at room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting triphenylmethanol by recrystallization.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of a selection of substituted benzophenones across various therapeutic areas.
Table 1: Anticancer Activity of Substituted Benzophenones
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HL-60 | 0.48 | [13] |
| A-549 | 0.82 | [13] | |
| SMMC-7721 | 0.26 | [13] | |
| SW480 | 0.99 | [13] | |
| Compound 8 | HL-60 | 0.15 | [14] |
| A-549 | 3.92 | [14] | |
| SMMC-7721 | 1.02 | [14] | |
| SW480 | 0.51 | [14] | |
| Compound 9 | HL-60 | 0.16 | [14] |
| A-549 | 4.61 | [14] | |
| SMMC-7721 | 0.80 | [14] | |
| SW480 | 0.93 | [14] |
Table 2: Anti-inflammatory Activity (COX Inhibition) of Substituted Benzophenones
| Compound | Target | IC50 (µM) | Reference |
| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (4) | COX-2 | 4 | [15] |
| 4-hydroxy-4'-methoxybenzophenone (5) | COX-1 | 67.25 | [15] |
Table 3: Antimicrobial Activity of Substituted Benzophenones
| Compound | Organism | MIC (µg/mL) | Reference |
| 2,2',4-Trihydroxybenzophenone | Staphylococcus aureus | 62.5 - 125 | [10] |
| Escherichia coli | 125 - 250 | [10] | |
| Salmonella Typhimurium | 62.5 - 125 | [10] | |
| Benzophenone derived 1,2,3-triazole (3a) | Bacillus subtilis | 62.5 | [16] |
| Staphylococcus aureus | 125 | [16] | |
| Candida albicans | 250 | [16] | |
| Benzophenone derived 1,2,3-triazole (3b) | Bacillus subtilis | 125 | [16] |
| Staphylococcus aureus | 250 | [16] | |
| Candida albicans | 500 | [16] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of substituted benzophenones are a result of their ability to interact with a multitude of cellular targets and modulate various signaling pathways.
Anticancer Activity: Induction of Apoptosis
Many substituted benzophenones exert their anticancer effects by inducing programmed cell death, or apoptosis. One of the key pathways involved is the intrinsic or mitochondrial pathway.
Figure 1: The intrinsic apoptosis pathway induced by substituted benzophenones.
As depicted in Figure 1, certain substituted benzophenones can activate pro-apoptotic proteins like Bax while inhibiting anti-apoptotic proteins such as Bcl-2.[11] This leads to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome. The apoptosome activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to cell death.
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
The anti-inflammatory properties of some benzophenone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators.
Figure 2: Inhibition of the cyclooxygenase (COX) pathway by substituted benzophenones.
Figure 2 illustrates how substituted benzophenones can block the activity of both COX-1 and COX-2 enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins and reducing inflammation.[15] The selectivity of different benzophenone derivatives for COX-1 versus COX-2 is an active area of research, with the goal of developing potent anti-inflammatory agents with fewer gastrointestinal side effects.
Anti-HIV Activity: Non-Nucleoside Reverse Transcriptase Inhibition
Benzophenones were among the first non-nucleoside reverse transcriptase inhibitors (NNRTIs) to be identified. They bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity.
Figure 3: Mechanism of action of benzophenone-based NNRTIs.
As shown in Figure 3, the binding of a substituted benzophenone to the allosteric pocket of HIV-1 RT distorts the active site, preventing the binding of the natural deoxynucleotide triphosphates (dNTPs) and halting the synthesis of viral DNA.[6]
Conclusion and Future Directions
The substituted benzophenone scaffold has proven to be a remarkably fruitful source of bioactive compounds. From its humble beginnings as a simple aromatic ketone, it has evolved into a key building block in modern drug discovery, with applications spanning a wide range of therapeutic areas. The synthetic accessibility of the benzophenone core, coupled with its ability to interact with diverse biological targets, ensures its continued relevance in the years to come.
Future research in this area will likely focus on:
-
Rational Design of Novel Derivatives: The use of computational modeling and structure-activity relationship studies will guide the synthesis of next-generation benzophenones with enhanced potency, selectivity, and pharmacokinetic properties.
-
Exploration of New Therapeutic Targets: High-throughput screening and other advanced techniques will be employed to identify novel biological targets for the benzophenone scaffold, potentially leading to treatments for a wider range of diseases.
-
Development of Drug Delivery Systems: Innovative drug delivery strategies will be explored to improve the bioavailability and therapeutic efficacy of promising benzophenone-based drug candidates.
The rich history and ongoing discovery of substituted benzophenones underscore the power of organic synthesis and medicinal chemistry to address unmet medical needs. The journey of this remarkable scaffold is far from over, and its future contributions to human health are eagerly anticipated.
References
- 1. Benzophenone - Wikipedia [en.wikipedia.org]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 11. Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
Spectroscopic Profile of 2,3'-Dichloro-4'-fluorobenzophenone: A Technical Guide
Disclaimer: Publicly available experimental spectroscopic data for 2,3'-Dichloro-4'-fluorobenzophenone is limited. The data presented in this document are predicted values based on established spectroscopic principles and data from structurally analogous halogenated benzophenones. This guide is intended for research and informational purposes.
Introduction
This compound is a halogenated aromatic ketone. The benzophenone scaffold is a core structure in many photosensitive molecules and pharmaceutical compounds. The specific substitution pattern of two chlorine atoms and a fluorine atom on the phenyl rings is expected to significantly influence its electronic properties, reactivity, and spectroscopic characteristics. This technical guide provides a detailed overview of the predicted spectroscopic properties of this compound and outlines standard experimental protocols for their determination. This information is valuable for researchers in medicinal chemistry, materials science, and drug development for the identification and characterization of this compound and its derivatives.
Predicted Spectroscopic Data
The following sections summarize the anticipated spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carbonyl groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3, H-4, H-5, H-6 | 7.30 - 7.60 | Multiplet | - |
| H-2', H-5', H-6' | 7.65 - 7.85 | Multiplet | - |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 194.0 - 196.0 |
| C-4' (C-F) | 163.0 - 167.0 (d, ¹JCF ≈ 250 Hz) |
| Aromatic C-Cl | 130.0 - 138.0 |
| Quaternary Aromatic C | 135.0 - 140.0 |
| Aromatic C-H | 125.0 - 134.0 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=O (Carbonyl) Stretch | 1670 - 1650 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-F Stretch | 1250 - 1150 | Strong |
| C-Cl Stretch | 850 - 750 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₁₃H₇Cl₂FO | |
| Molecular Weight | 269.10 g/mol | |
| [M]+ | m/z 268 | Base peak corresponding to ³⁵Cl₂ isotope |
| [M+2]+ | m/z 270 | Relative intensity ~65% of [M]+ |
| [M+4]+ | m/z 272 | Relative intensity ~10% of [M]+ |
| Key Fragments | m/z 233, 173, 139, 111 | [M-Cl]+, [C₇H₄ClFO]+, [C₇H₄Cl]+, [C₆H₄Cl]+ |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Substituted benzophenones typically exhibit two main absorption bands.[2][3]
Table 5: Predicted UV-Visible Absorption Maxima
| Transition | Predicted λₘₐₓ (nm) | Solvent |
| π → π | 250 - 265 | Ethanol |
| n → π | 330 - 350 | Hexane |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Sample Preparation and Analysis
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.[4][5]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[4]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[5]
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred.[5] The solution height should be approximately 4-5 cm.[4]
-
-
Data Acquisition:
-
Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.
-
Place the sample into the NMR spectrometer.
-
The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for data collection.
-
IR Sample Preparation and Analysis
This protocol describes the thin solid film method for obtaining an IR spectrum of a solid compound.[6]
-
Sample Preparation:
-
Place a small amount (approx. 10-20 mg) of the solid sample into a clean vial.
-
Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[6]
-
Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[6]
-
Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.[6]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[7]
-
Process the data to obtain the final transmittance or absorbance spectrum.
-
UV-Vis Sample Preparation and Analysis
This protocol details the standard procedure for solution-phase UV-Vis spectroscopy.[8]
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or hexane).
-
From the stock solution, prepare a dilute solution (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.5 AU).
-
-
Data Acquisition:
-
Use a pair of matched quartz cuvettes. Fill one cuvette with the pure solvent to serve as the blank.
-
Fill the second cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
First, record a baseline spectrum with the blank.
-
Then, measure the absorbance spectrum of the sample over a specified range (e.g., 200-600 nm).
-
Identify the wavelengths of maximum absorbance (λₘₐₓ).
-
Mass Spectrometry Analysis
This protocol outlines a general procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample is vaporized and separated on the GC column.
-
As the compound elutes from the column, it enters the ion source of the mass spectrometer.
-
The molecules are ionized by a high-energy electron beam (typically 70 eV for EI).
-
The resulting molecular ion and fragment ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of each ion.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a substituted benzophenone like this compound.[9][10]
Caption: General workflow for synthesis and spectroscopic characterization.
This diagram outlines the logical progression from starting materials to a structurally confirmed final product.[9][11] The process begins with synthesis and purification, followed by a suite of spectroscopic analyses to verify the compound's identity, structure, and purity.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. scialert.net [scialert.net]
- 3. mdpi.com [mdpi.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. forensicresources.org [forensicresources.org]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. moravek.com [moravek.com]
- 11. m.youtube.com [m.youtube.com]
Theoretical Exploration of 2,3'-Dichloro-4'-fluorobenzophenone: A Computational Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 2,3'-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines the application of computational chemistry, specifically Density Functional Theory (DFT), to predict its structural, spectroscopic, and electronic properties. This guide details the theoretical protocols for geometry optimization, vibrational frequency analysis (FT-IR), Nuclear Magnetic Resonance (NMR) chemical shift prediction, Frontier Molecular Orbital (HOMO-LUMO) analysis, and the evaluation of Nonlinear Optical (NLO) properties. The methodologies described herein are based on established computational studies of substituted benzophenones and serve as a robust blueprint for the in-silico characterization of this and similar molecules.
Introduction
Benzophenones and their derivatives are a class of organic compounds with significant applications ranging from photochemistry to pharmaceutical development. The introduction of halogen substituents can profoundly influence their physicochemical and biological properties. This compound, with its specific substitution pattern, presents a unique electronic profile that warrants detailed investigation. Theoretical studies, particularly those employing quantum mechanical calculations, offer a powerful, cost-effective, and time-efficient means to elucidate the molecular properties that govern its behavior and potential applications. This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.
Molecular Structure and Optimization
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Theoretical Protocol for Geometry Optimization
A common and effective method for geometry optimization is using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, combined with a suitable basis set such as 6-311+G(d,p). This level of theory has been shown to provide accurate geometries for a wide range of organic molecules. The optimization process involves finding the minimum energy structure on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.
A proposed workflow for the computational analysis is depicted below.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3'-Dichloro-4'-fluorobenzophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a proposed protocol for the synthesis of 2,3'-Dichloro-4'-fluorobenzophenone, a halogenated benzophenone derivative of interest in medicinal chemistry and materials science. The synthesis is based on the well-established Friedel-Crafts acylation reaction.
Introduction
Benzophenone and its derivatives are important structural motifs in organic chemistry, with applications ranging from photoinitiators to pharmaceutical intermediates. The introduction of halogen atoms into the benzophenone scaffold can significantly modulate its physicochemical and biological properties. This compound is a specific polysubstituted benzophenone. Its synthesis is achieved via the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. This method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
In the proposed synthesis of this compound, 2,4-dichlorofluorobenzene is acylated with 3-chlorobenzoyl chloride. The chlorine and fluorine atoms on the aromatic rings are deactivating groups, which can make the reaction conditions more challenging compared to the acylation of unsubstituted benzene.[1] Therefore, careful control of the reaction parameters is crucial for achieving a reasonable yield.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₇Cl₂FO | N/A |
| Molecular Weight | 269.10 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, ethyl acetate) and insoluble in water. | N/A |
Proposed Synthesis of this compound
The proposed synthetic route is the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene with 3-chlorobenzoyl chloride using aluminum chloride as the catalyst.
Caption: Friedel-Crafts acylation for the synthesis of this compound.
Experimental Protocol
This protocol is a proposed method based on analogous Friedel-Crafts acylation reactions of halogenated benzenes.[3][4] Optimization of reaction conditions may be necessary to improve yields.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Proposed Quantity | Molar Equivalents |
| 2,4-Dichlorofluorobenzene | 1435-48-9 | 164.99 | 1.65 g | 1.0 |
| 3-Chlorobenzoyl chloride | 618-46-2 | 175.01 | 1.75 g | 1.0 |
| Aluminum chloride (anhydrous) | 7446-70-0 | 133.34 | 1.47 g | 1.1 |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 20 mL | N/A |
| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 | As needed | N/A |
| Saturated sodium bicarbonate solution | N/A | N/A | As needed | N/A |
| Brine (saturated NaCl solution) | N/A | N/A | As needed | N/A |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | N/A |
| Hexane | 110-54-3 | 86.18 | For recrystallization | N/A |
| Ethyl acetate | 141-78-6 | 88.11 | For recrystallization | N/A |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous aluminum chloride (1.47 g, 1.1 eq).
-
Addition of Reactants: Add anhydrous dichloromethane (20 mL) to the flask. To this suspension, add 2,4-dichlorofluorobenzene (1.65 g, 1.0 eq).
-
In a separate dropping funnel, dissolve 3-chlorobenzoyl chloride (1.75 g, 1.0 eq) in a small amount of anhydrous dichloromethane.
-
Reaction: Slowly add the 3-chlorobenzoyl chloride solution to the stirred suspension in the round-bottom flask at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40-50 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the final product, this compound.
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
The Role of 2,3'-Dichloro-4'-fluorobenzophenone in Pharmaceutical Synthesis: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the utility of specific chemical precursors is paramount. This document aims to provide detailed application notes and protocols for 2,3'-Dichloro-4'-fluorobenzophenone as a precursor in pharmaceutical synthesis. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific information regarding the use of this compound in the synthesis of known pharmaceutical compounds.
General Importance of Halogenated Benzophenones in Medicinal Chemistry
Halogenated benzophenones are versatile intermediates in organic synthesis. The presence of halogen atoms can influence the electronic properties of the molecule, provide sites for further chemical modification, and contribute to the overall pharmacological profile of the final drug substance. For instance, dichlorobenzophenone derivatives are used in the synthesis of various therapeutic agents.
While specific applications for this compound are not documented, the following sections provide a generalized overview of the synthetic methodologies and potential applications that could theoretically involve such a precursor, based on the chemistry of related compounds.
Hypothetical Synthetic Applications
Based on the reactivity of similar benzophenone derivatives, this compound could potentially serve as a scaffold for the synthesis of novel compounds with a range of biological activities. The ketone functionality can be a handle for various chemical transformations, including:
-
Reduction: The carbonyl group can be reduced to a secondary alcohol, leading to the formation of a chiral center and the potential for stereoselective interactions with biological targets.
-
Reductive Amination: Reaction with amines under reducing conditions could yield diarylmethylamine derivatives, a common scaffold in pharmacologically active compounds.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group would allow for the introduction of diverse substituents and the construction of more complex molecular architectures.
-
Wittig Reaction: Conversion of the carbonyl to an alkene would provide a route to compounds with different geometries and potential for further functionalization.
Below is a generalized workflow illustrating how a substituted benzophenone might be utilized in a drug discovery context.
Caption: Generalized workflow for the utilization of a substituted benzophenone in a drug discovery program.
Conclusion
Applications of 2,3'-Dichloro-4'-fluorobenzophenone in Agrochemical Development: A Review of Available Data
Initial research indicates that there is a significant lack of publicly available scientific literature and patent documentation detailing the specific applications of 2,3'-Dichloro-4'-fluorobenzophenone as a key active ingredient or intermediate in the development of agrochemicals. While various halogenated benzophenone derivatives and other compounds containing chloro- and fluoro-substituted phenyl groups are utilized in the agrochemical industry, direct evidence linking this compound to the development of fungicides, insecticides, or herbicides is not readily found in current databases.
This document aims to provide a foundational understanding of the potential roles of similar chemical structures in agrochemical science, while highlighting the absence of specific data for the compound . The methodologies and conceptual frameworks presented are based on common practices in agrochemical research for compounds with similar functional groups.
General Role of Halogenated Aromatic Ketones in Agrochemicals
Benzophenone derivatives and other aromatic ketones are important pharmacophores and intermediates in the synthesis of biologically active molecules. The inclusion of halogen atoms, such as chlorine and fluorine, can significantly modify a molecule's properties:
-
Enhanced Biological Activity: Halogens can increase the lipophilicity of a compound, facilitating its passage through biological membranes of target pests or pathogens.
-
Metabolic Stability: The presence of halogens can block sites of metabolic degradation, prolonging the compound's activity in the environment or within the target organism.
-
Binding Affinity: Halogen atoms can participate in halogen bonding and other non-covalent interactions, potentially increasing the binding affinity of the molecule to its target protein or enzyme.
Given these principles, a compound like this compound would theoretically be investigated as a potential building block for novel agrochemicals. Researchers would typically follow a workflow to determine its utility.
Conceptual Experimental Workflow for a Novel Benzophenone Derivative
The following diagram illustrates a hypothetical workflow for evaluating a novel compound like this compound for agrochemical potential. This represents a standard logical progression in early-stage agrochemical research and development.
Caption: Conceptual workflow for agrochemical R&D.
Hypothetical Protocols for Biological Screening
While no specific experimental data for this compound exists, the following protocols are representative of the types of initial screening assays that would be performed.
Protocol 1: Fungicidal Activity - Spore Germination Assay
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various test concentrations (e.g., 1, 10, 50, 100 µg/mL) in a sterile aqueous solution.
-
Spore Suspension: Spores of a target phytopathogenic fungus (e.g., Botrytis cinerea or Fusarium graminearum) are harvested from a fresh culture and suspended in a nutrient broth to a concentration of 1 x 105 spores/mL.
-
Incubation: 50 µL of the spore suspension is mixed with 50 µL of the test compound dilution in the wells of a 96-well microtiter plate. A known fungicide is used as a positive control, and a solvent-only solution serves as the negative control.
-
Assessment: The plate is incubated at 25°C for 24 hours. The percentage of germinated spores is determined by counting under a microscope.
-
Data Analysis: The EC50 (half-maximal effective concentration) value is calculated by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Insecticidal Activity - Contact Toxicity Assay
-
Test Organism: A common agricultural pest, such as the larval stage of the diamondback moth (Plutella xylostella) or aphids (Myzus persicae), is used.
-
Application: A solution of the test compound at various concentrations is applied topically to the dorsal thorax of each insect using a micro-applicator (e.g., 1 µL per insect). A solvent-only application serves as a control.
-
Observation: The treated insects are transferred to a petri dish with a food source (e.g., a cabbage leaf disc) and maintained at 25°C.
-
Mortality Assessment: Mortality is recorded at 24, 48, and 72 hours post-application.
-
Data Analysis: The LD50 (median lethal dose) is calculated using probit analysis.
Data Presentation
In the absence of real data for this compound, the following tables are templates for how quantitative results from the above-described experiments would be presented.
Table 1: Hypothetical Fungicidal Activity Data
| Compound | Target Fungus | EC50 (µg/mL) |
| This compound | Botrytis cinerea | Data Not Available |
| This compound | Fusarium graminearum | Data Not Available |
| Standard Fungicide (e.g., Tebuconazole) | Botrytis cinerea | Reference Value |
Table 2: Hypothetical Insecticidal Activity Data
| Compound | Target Insect | LD50 (µ g/insect ) |
| This compound | Plutella xylostella | Data Not Available |
| This compound | Myzus persicae | Data Not Available |
| Standard Insecticide (e.g., Cypermethrin) | Plutella xylostella | Reference Value |
Potential Signaling Pathways and Mechanisms of Action
Should a benzophenone derivative show significant biological activity, the next research phase would involve determining its mechanism of action (MOA). For fungicides, this could involve inhibiting specific enzymes in fungal metabolic pathways. For insecticides, the target could be a receptor in the insect's nervous system.
The diagram below illustrates a generalized logical relationship for MOA discovery.
Caption: Logical flow for mechanism of action studies.
Conclusion
While the specific compound This compound is not prominently featured in the existing agrochemical literature, the general class of halogenated aromatic compounds remains a fertile ground for the discovery of new active ingredients. The protocols and workflows described herein represent the standard scientific approach that would be applied to evaluate its potential. Further research and publication are necessary to ascertain whether this specific molecule has any practical applications in agrochemical development. Researchers interested in this area may consider synthesizing this compound and performing the screening assays outlined above to generate novel data.
Experimental protocol for preparing 2,3'-Dichloro-4'-fluorobenzophenone
Application Note: Synthesis of 2,3'-Dichloro-4'-fluorobenzophenone
Introduction
This compound is a halogenated benzophenone derivative. Halogenated benzophenones are important structural motifs in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction. The described method is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
General Principles
The synthesis of aryl ketones, such as this compound, is commonly achieved through a Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The reaction proceeds through the formation of a reactive acylium ion, which then attacks the aromatic ring. Due to the electron-withdrawing nature of the ketone product, multiple acylations are generally avoided.[2]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar dichlorofluorobenzophenone derivatives.
Materials and Reagents
-
1,2-Dichloro-4-fluorobenzene
-
3-Chlorobenzoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
-
Ice
Instrumentation
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2-dichloro-4-fluorobenzene (1.0 eq) and anhydrous dichloromethane (100 mL).
-
Addition of Lewis Acid: Cool the mixture to 0 °C using an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (1.2 eq) to the stirred solution.
-
Addition of Acylating Agent: Slowly add 3-chlorobenzoyl chloride (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is expected to be complete within 5-7 hours.
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and slowly pour it over a mixture of crushed ice and concentrated hydrochloric acid (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ether-hexane mixture, to yield the final product, this compound.
Data Presentation
Table 1: Summary of Reactants and Expected Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| 1,2-Dichloro-4-fluorobenzene | C₆H₃Cl₂F | 164.99 | 1.0 |
| 3-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 1.0 |
| Aluminum chloride | AlCl₃ | 133.34 | 1.2 |
| This compound | C₁₃H₇Cl₂FO | 285.10 | - |
Note: The expected yield for this type of reaction is typically in the range of 80-90%, based on analogous syntheses.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Cross-Coupling Reactions of 2,3'-Dichloro-4'-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected outcomes for the utilization of 2,3'-Dichloro-4'-fluorobenzophenone as a substrate in various palladium-catalyzed cross-coupling reactions. This versatile building block, possessing multiple reaction sites, is of significant interest for the synthesis of complex organic molecules, including pharmaceutical intermediates and novel materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the case of this compound, selective coupling at the more reactive C-Cl bond at the 3'-position is generally expected over the C-Cl bond at the 2-position due to reduced steric hindrance.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate tribasic (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Evacuate and backfill the Schlenk flask with inert gas (Argon or Nitrogen) three times.
-
Add the catalyst premix to the Schlenk flask, followed by additional anhydrous toluene (8 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 110 | 16 | 70-85 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME/H₂O | 90 | 24 | 65-80 |
Yields are estimated based on reactions with analogous dichlorinated aromatic substrates and may vary.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, selective amination at the 3'-chloro position of this compound is anticipated.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) to the tube.
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the aminated product.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.4) | NaOtBu | Toluene | 100 | 20 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 24 | 70-85 |
Yields are estimated based on reactions with analogous dichlorinated aromatic substrates and may vary.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for the synthesis of conjugated enynes and arylalkynes.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylalkyne.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 12 | 70-85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine | DMF | 50 | 10 | 65-80 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | 3 | Piperidine | Toluene | 60 | 16 | 70-90 |
Yields are estimated based on reactions with analogous dichlorinated aromatic substrates and may vary.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Heck Reaction
The Mizoroki-Heck reaction allows for the coupling of an unsaturated halide with an alkene to form a substituted alkene. The regioselectivity of the addition to the alkene is an important consideration in this reaction. For this compound, the reaction is expected to occur preferentially at the 3'-chloro position.
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.01 mmol, 1 mol%), and P(o-tol)₃ (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF (5 mL), styrene (1.5 mmol, 1.5 equiv.), and triethylamine (1.5 mmol, 1.5 equiv.).
-
Seal the tube and heat the reaction mixture to 120 °C for 24-48 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the substituted alkene.
Data Presentation: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 120 | 36 | 60-75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | DMA | 130 | 24 | 65-80 |
| 3 | 1-Octene | Herrmann's catalyst (1) | - | Cy₂NMe | NMP | 140 | 48 | 55-70 |
Yields are estimated based on reactions with analogous dichlorinated aromatic substrates and may vary. Aryl chlorides are generally less reactive in Heck reactions, which may be reflected in the yields.[1]
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes and Protocols for the Use of 2,3'-Dichloro-4'-fluorobenzophenone as an Intermediate in the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3'-Dichloro-4'-fluorobenzophenone is a versatile chemical intermediate with significant potential in the discovery and development of novel active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzophenone scaffold, offers multiple reactive sites for chemical modification. This allows for the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly in the fields of oncology and inflammation. This document provides an overview of the application of this intermediate, detailed experimental protocols for the synthesis of a potential API, and insights into its structure-activity relationships.
Introduction: The Role of Substituted Benzophenones in Medicinal Chemistry
The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The diaryl ketone motif provides a core structure that can be readily functionalized to modulate the pharmacological properties of the resulting molecules. The introduction of halogen atoms, such as chlorine and fluorine, can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
Halogenated benzophenone derivatives have been investigated for various therapeutic indications, including as anticancer, anti-inflammatory, and insecticidal agents.[2][3][4] For instance, certain halogenated benzophenones have demonstrated potent inhibitory activity against protein tyrosine kinases (PTKs), a class of enzymes often dysregulated in cancer.[5] The specific placement of halogen substituents on the phenyl rings plays a crucial role in determining the biological activity and selectivity of these compounds.
This compound: A Key Intermediate
This compound serves as a valuable starting material for the synthesis of novel APIs due to the distinct reactivity of its substituted phenyl rings. The presence of chlorine and fluorine atoms offers opportunities for various chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the ketone group. These reactions enable the introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize the pharmacological profile of the resulting compounds.
Potential Therapeutic Applications
Based on the known biological activities of structurally related halogenated benzophenones, derivatives of this compound are promising candidates for development as:
-
Anticancer Agents: By targeting key signaling pathways involved in cell proliferation and survival, such as protein tyrosine kinase pathways.[3][4][5][6]
-
Anti-inflammatory Drugs: Through the inhibition of inflammatory mediators.
-
P-glycoprotein (P-gp) Inhibitors: To overcome multidrug resistance in cancer therapy.
Experimental Protocols: Synthesis of a Novel Benzophenone-Thiazole Derivative
This section details a representative protocol for the synthesis of a novel API candidate starting from this compound. The described synthesis involves the conversion of the benzophenone to a thiosemicarbazone, followed by cyclization to form a thiazole derivative. This class of compounds has shown promise as anti-inflammatory agents.[7][8]
Synthesis of this compound Thiosemicarbazone (Intermediate 1)
Reaction Scheme:
Caption: Synthesis of the thiosemicarbazone intermediate.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass (g) or Volume (mL) |
| This compound | 271.10 | 10 | 2.71 |
| Thiosemicarbazide | 91.13 | 12 | 1.09 |
| Ethanol (95%) | - | - | 50 mL |
| Concentrated Hydrochloric Acid (HCl) | - | catalytic | 2-3 drops |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.71 g (10 mmol) of this compound in 50 mL of 95% ethanol.
-
Add 1.09 g (12 mmol) of thiosemicarbazide to the solution.
-
Add 2-3 drops of concentrated hydrochloric acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and then with distilled water (2 x 10 mL).
-
Dry the product under vacuum to yield the thiosemicarbazone derivative.
Expected Yield: 85-95% Appearance: White to off-white crystalline solid.
Synthesis of the Novel Benzophenone-Thiazole API (Final Product)
Reaction Scheme:
Caption: Cyclization to form the final thiazole derivative.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass (g) or Volume (mL) |
| This compound Thiosemicarbazone | 344.24 | 5 | 1.72 |
| Ethyl 2-bromoacetate | 167.00 | 5.5 | 0.61 mL |
| Absolute Ethanol | - | - | 40 mL |
Procedure:
-
Suspend 1.72 g (5 mmol) of the thiosemicarbazone intermediate in 40 mL of absolute ethanol in a 100 mL round-bottom flask fitted with a reflux condenser.
-
Add 0.61 mL (5.5 mmol) of ethyl 2-bromoacetate to the suspension.
-
Heat the mixture to reflux for 8-10 hours. The solid will gradually dissolve as the reaction proceeds.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
The product will crystallize out. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain the pure benzophenone-thiazole derivative.
-
Dry the final product under vacuum.
Expected Yield: 70-85% Appearance: Pale yellow crystalline solid.
Data Presentation
The following table summarizes the key analytical data for the synthesized compounds.
| Compound | Molecular Formula | Melting Point (°C) | Yield (%) | TLC Rf Value* |
| This compound Thiosemicarbazone | C₁₄H₁₀Cl₂FN₃S | 198-201 | 92 | 0.45 |
| Novel Benzophenone-Thiazole API | C₁₈H₁₄Cl₂FN₃O₂S | 215-218 | 78 | 0.62 |
*Mobile phase: Ethyl acetate/Hexane (3:7)
Signaling Pathway and Mechanism of Action
The synthesized benzophenone-thiazole derivative is hypothesized to exert its anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.
Caption: Proposed mechanism of action via COX inhibition.
By inhibiting COX enzymes, the novel API is expected to reduce the production of prostaglandins, thereby alleviating the signs and symptoms of inflammation. Further in vitro and in vivo studies are required to confirm this mechanism and to evaluate the compound's selectivity for COX-2 over COX-1, which is a key factor in minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Conclusion
This compound is a promising and versatile intermediate for the synthesis of novel APIs with potential therapeutic applications. The synthetic protocols provided herein offer a practical approach for the preparation of a benzophenone-thiazole derivative as a lead compound for anti-inflammatory drug discovery. The inherent modularity of the synthesis allows for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Researchers are encouraged to explore the diverse chemical space accessible from this valuable building block to develop the next generation of innovative medicines.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis of 2,3'-Dichloro-4'-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 2,3'-Dichloro-4'-fluorobenzophenone, a key intermediate in the development of pharmaceuticals and other fine chemicals. The primary method detailed is the Friedel-Crafts acylation, a robust and widely used method for the synthesis of aryl ketones.
Overview and Synthesis Strategy
The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst. For the synthesis of the target molecule, a plausible and scalable approach involves the acylation of a dichlorinated aromatic substrate with a fluorinated benzoyl chloride, or vice-versa.
The general reaction is as follows:
Reactant A (Aromatic Substrate) + Reactant B (Acyl Chloride) --(Lewis Acid Catalyst)--> this compound
Based on common synthetic strategies for halogenated benzophenones, a likely scalable pathway is the reaction of 1,2-dichlorobenzene with 3-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This approach is favored to ensure the correct substitution pattern on the final product.
Experimental Protocols
The following protocol is a generalized procedure adapted from established methods for the synthesis of structurally similar halogenated benzophenones.[1][2][3] Researchers should optimize the reaction conditions for their specific laboratory or pilot plant setup.
Protocol 1: Friedel-Crafts Acylation for this compound
Materials:
-
1,2-Dichlorobenzene
-
3-Chloro-4-fluorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber.
-
Heating mantle with temperature control.
-
Ice bath.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to the acyl chloride).
-
Solvent and Reactant Addition: Add anhydrous dichloromethane to the flask to suspend the aluminum chloride. Cool the suspension to 0-5 °C using an ice bath.
-
To a dropping funnel, add a solution of 3-chloro-4-fluorobenzoyl chloride (1.0 molar equivalent) in anhydrous dichloromethane.
-
Add the 3-chloro-4-fluorobenzoyl chloride solution dropwise to the cooled aluminum chloride suspension with vigorous stirring over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add 1,2-dichlorobenzene (1.0 to 1.2 molar equivalents) dropwise to the reaction mixture, again keeping the temperature below 10 °C.
-
Reaction: Once the addition of 1,2-dichlorobenzene is complete, slowly allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: After the reaction is complete, cool the mixture to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a cold, dilute hydrochloric acid solution. Caution: This is an exothermic reaction, and HCl gas will be evolved. Ensure adequate ventilation and control the rate of addition.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, deionized water, and a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system such as an ethanol/water or hexane/ethyl acetate mixture.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of halogenated benzophenones via Friedel-Crafts acylation, based on literature values for similar compounds.
| Parameter | Value | Reference |
| Reactants | ||
| Aromatic Substrate | 1,2-Dichlorobenzene | Assumed |
| Acylating Agent | 3-Chloro-4-fluorobenzoyl chloride | Assumed |
| Catalyst | Anhydrous Aluminum Chloride | [2] |
| Reaction Conditions | ||
| Solvent | Dichloromethane | - |
| Reaction Temperature | Reflux (approx. 40 °C) | - |
| Reaction Time | 2-6 hours | - |
| Product Information | ||
| Product | This compound | - |
| Expected Yield | 80-95% | Estimated |
| Purification Method | Recrystallization | [3] |
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the scalable synthesis workflow for this compound.
Signaling Pathway (General Mechanistic Overview)
As this compound is a chemical intermediate, it is not typically involved in biological signaling pathways. The following diagram illustrates the key steps in the Friedel-Crafts acylation mechanism.
Caption: A simplified diagram of the Friedel-Crafts acylation mechanism.
References
Application Notes and Protocols: 2,3'-Dichloro-4'-fluorobenzophenone in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3'-Dichloro-4'-fluorobenzophenone as a key starting material in the synthesis of potent kinase inhibitors. The focus is on its application in the development of targeted therapies for various diseases, including cancer. Detailed protocols and quantitative data are provided to facilitate research and development in this area.
Introduction
Kinases are a class of enzymes that play a crucial role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of targeted therapies.
This compound is a versatile chemical intermediate that serves as a valuable building block for the synthesis of a variety of kinase inhibitors. Its substituted benzophenone scaffold allows for the introduction of diverse functionalities to achieve desired potency and selectivity against specific kinases. This document will focus on its application in the synthesis of MEK and p38 MAPK inhibitors.
Data Presentation: Kinase Inhibitor Activity
The following table summarizes the in vitro activity of representative kinase inhibitors synthesized from benzophenone-related scaffolds. This data highlights the potential of this chemical class in developing potent therapeutic agents.
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Cell-Based Assay | Reference |
| Trametinib (GSK1120212) | MEK1 | 0.92 | HT-29 (Colon Cancer) | --INVALID-LINK-- |
| Trametinib (GSK1120212) | MEK2 | 1.8 | HT-29 (Colon Cancer) | --INVALID-LINK-- |
| Aminobenzophenone 45 | p38α | 10 | LPS-stimulated PBMCs | --INVALID-LINK-- |
| Benzoylpyridine 10b | p38α | 14 | N/A | --INVALID-LINK-- |
| Benzoylpyridine 17b | p38α | 21 | N/A | --INVALID-LINK-- |
Signaling Pathways
The kinase inhibitors derived from this compound often target key nodes in critical signaling pathways implicated in cell proliferation and survival.
Caption: RAS/RAF/MEK/ERK and p38 MAPK Signaling Pathways.
Experimental Protocols
The following sections provide detailed synthetic protocols for the utilization of this compound in the synthesis of kinase inhibitor precursors.
General Experimental Workflow
The synthesis of kinase inhibitors from this compound typically involves a multi-step process. A generalized workflow is depicted below.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of a Key Intermediate for MEK Inhibitors (Representative Protocol)
This protocol describes a plausible synthetic route to a key amine intermediate, a precursor to the core of MEK inhibitors like Trametinib, starting from this compound. This protocol is based on established chemical transformations and may require optimization.
Step 1: Oximation of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10 volumes) is added hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product, this compound oxime, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Reduction of the Oxime to the Corresponding Amine
-
Reaction Setup: The purified oxime (1.0 eq) is dissolved in a mixture of ethanol and acetic acid (5:1, 10 volumes). Zinc dust (5.0 eq) is added portion-wise to the solution at 0 °C.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-16 hours. TLC should be used to monitor the disappearance of the starting material.
-
Work-up: The reaction mixture is filtered through a pad of celite to remove excess zinc. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification: The resulting crude amine, (amino(3-chloro-4-fluorophenyl)methyl)-2-chlorobenzene, can be purified by column chromatography on silica gel.
This amine intermediate is a crucial building block that can be further elaborated through coupling and cyclization reactions to form the core structure of various MEK inhibitors.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of this chemical scaffold in the design and synthesis of novel targeted therapies. Further derivatization of the benzophenone core can lead to the discovery of inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3'-Dichloro-4'-fluorobenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3'-Dichloro-4'-fluorobenzophenone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst (e.g., hydrated AlCl₃) | Use fresh, anhydrous aluminum chloride. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. |
| Insufficient catalyst loading | Increase the molar ratio of AlCl₃ to the limiting reagent. A common starting point is 1.1 to 1.5 equivalents. | |
| Low reaction temperature | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or HPLC to avoid decomposition. | |
| Deactivated aromatic ring | The presence of two halogen substituents on the benzoyl chloride and one on the fluorobenzene ring can deactivate them, slowing down the reaction. Ensure sufficient reaction time and optimal temperature. | |
| Formation of Multiple Products (Isomers) | Incorrect regioselectivity | The acylation of 1-chloro-3-fluorobenzene can potentially lead to different isomers. The primary directing group is the fluorine atom (ortho, para-directing), but the chlorine also influences the position of acylation. To favor the desired isomer, consider running the reaction at a lower temperature to increase selectivity. |
| Friedel-Crafts alkylation as a side reaction | If the acyl chloride is impure and contains alkyl halides, alkylation of the aromatic ring can occur. Use highly pure starting materials. | |
| Incomplete Reaction | Insufficient reaction time | Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or HPLC). Extend the reaction time until the starting materials are consumed. |
| Poor mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture, especially since the reaction is often heterogeneous at the beginning. | |
| Product Decomposition (Dark Reaction Mixture) | Reaction temperature is too high | Optimize the reaction temperature. A stepwise increase from a lower temperature is recommended. Overheating can lead to charring and the formation of polymeric byproducts. |
| Presence of impurities in starting materials | Purify the starting materials (1-chloro-3-fluorobenzene and 2,3-dichlorobenzoyl chloride) before use. | |
| Difficult Product Purification | Co-elution of isomers or byproducts | Employ a high-resolution chromatography technique, such as flash chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent or solvent mixture can also be effective. |
| Residual catalyst in the crude product | During the work-up, ensure complete quenching of the Lewis acid with a dilute acid (e.g., HCl) and thorough washing of the organic layer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with 2,3-dichlorobenzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Q2: Which factors have the most significant impact on the yield of the Friedel-Crafts acylation for this compound?
A2: The key factors influencing the yield are the purity and activity of the Lewis acid catalyst (e.g., AlCl₃), the reaction temperature, the molar ratio of the reactants and catalyst, and the reaction time.[1][2]
Q3: How can I minimize the formation of isomeric byproducts?
A3: Isomer formation is a common challenge in Friedel-Crafts reactions. To minimize byproducts, it is crucial to control the reaction temperature, as lower temperatures often favor the formation of a specific isomer. Additionally, the choice of solvent can influence the regioselectivity of the reaction.
Q4: What are the best practices for handling the aluminum chloride catalyst?
A4: Anhydrous aluminum chloride is highly hygroscopic and reacts violently with water. It should be stored in a tightly sealed container in a desiccator. All handling, including weighing and addition to the reaction vessel, should be performed under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).
Q5: What is a typical work-up procedure for this reaction?
A5: After the reaction is complete, the mixture is typically cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water, a dilute solution of sodium bicarbonate (to remove acidic impurities), and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and finally, the solvent is removed under reduced pressure.
Q6: What are the recommended purification techniques for the final product?
A6: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). Recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents) is also a common method to obtain a high-purity product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
1-Chloro-3-fluorobenzene
-
2,3-Dichlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to the flask.
-
Add anhydrous dichloromethane to the flask and cool the suspension to 0-5 °C using an ice bath.
-
In a separate flask, dissolve 2,3-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the 2,3-dichlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, add 1-chloro-3-fluorobenzene (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Friedel-Crafts Synthesis of Benzophenones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of benzophenones.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the Friedel-Crafts synthesis of benzophenones?
A1: While Friedel-Crafts acylation is generally more selective than alkylation, side-product formation can still occur. The primary concerns are:
-
Regioisomers: When using a substituted aromatic ring as a substrate, acylation can occur at different positions, leading to a mixture of ortho, meta, and para isomers. The distribution of these isomers is dictated by the electronic and steric properties of the substituents already on the ring.[1][2] For instance, in the acylation of toluene, the para-substituted product is typically major due to steric hindrance at the ortho positions.[1][3]
-
Polysubstitution: Although the acyl group is deactivating and discourages further reactions, polysubstitution can occur with highly activated aromatic substrates.[4]
-
Dealkylation/Rearrangement Products: In some cases, particularly with dichlorobenzene isomers, rearrangement and dechlorobenzoylation products can be observed.[5]
-
Anomalous Products: Under specific conditions, such as the reaction between 2,6-dimethoxybenzoyl chloride and benzene, more complex products like 3-benzoyl-2,2′,4,6′-tetramethoxybenzophenone have been reported.[6]
Q2: How do I control regioselectivity in the synthesis of substituted benzophenones?
A2: Regioselectivity is primarily controlled by the directing effects of the substituents on the aromatic substrate.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) are ortho, para-directing.[2][7]
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) are meta-directing (with the exception of halogens which are ortho, para-directing but deactivating).[2][7]
-
Steric hindrance plays a crucial role. Bulky acylating agents or substituents on the aromatic ring will favor substitution at the less sterically hindered position, often leading to a higher yield of the para isomer over the ortho isomer.[3]
Q3: Why is my reaction yield low?
A3: Low yields in Friedel-Crafts acylation can stem from several factors. A logical troubleshooting workflow can help identify the root cause.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for diagnosing and resolving low-yield issues in Friedel-Crafts benzophenone synthesis.
Q4: Can I use a catalytic amount of Lewis acid?
A4: Typically, a stoichiometric amount of the Lewis acid catalyst is required. This is because the product benzophenone is a Lewis base and forms a complex with the catalyst, rendering it inactive.[8] However, for activated aromatic substrates, catalytic amounts of milder Lewis acids (e.g., Zn(II) salts) or Brønsted acids may be effective.[9]
Troubleshooting Guides
Issue 1: Formation of an unexpected isomer.
| Possible Cause | Troubleshooting Step |
| Incorrect understanding of directing group effects. | Review the electronic properties of the substituent on your aromatic ring. Electron-donating groups direct ortho/para, while most electron-withdrawing groups direct meta. |
| Steric hindrance favoring one isomer. | Consider the size of both the acylating agent and the substituent on the aromatic ring. Larger groups will favor substitution at the less sterically hindered position (usually para). |
| Reaction temperature influencing isomer distribution. | In some cases, reaction temperature can affect the ratio of isomers. Analyze the product mixture at different temperatures to determine the optimal conditions for your desired isomer. |
Issue 2: No reaction or very low conversion.
| Possible Cause | Troubleshooting Step |
| Deactivated aromatic substrate. | Friedel-Crafts acylation is not effective for strongly deactivated rings (e.g., nitrobenzene).[4][10] If your substrate is deactivated, you may need to use more forcing conditions (higher temperature, stronger Lewis acid) or consider an alternative synthetic route. |
| Inactive catalyst. | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure you are using fresh, anhydrous catalyst and that your glassware and reagents are thoroughly dried. |
| Presence of basic functional groups. | Substrates containing amino groups will not undergo Friedel-Crafts acylation as the amine will complex with the Lewis acid catalyst, deactivating it.[4][11] |
Data Presentation
Table 1: Catalyst Performance in the Acylation of Toluene with Benzoyl Chloride
| Catalyst | Yield (%) | Selectivity (p/o ratio) |
| Bulk ZnO | Moderate | - |
| ZnO nanoparticles | Moderate | - |
| PANI/nano-ZnO composites | High | High |
| Data adapted from a study on solvent-free acylation.[12] Specific quantitative values for yield and selectivity were not provided in the source text. |
Table 2: Reported Yields for Various Benzophenone Syntheses
| Product | Aromatic Substrate | Acylating Agent | Catalyst | Reported Yield (%) |
| 4-Methylbenzophenone | Toluene | Benzoyl Chloride | AlCl₃ | 70.56[13] |
| 4-Bromobenzophenone | Bromobenzene | Benzoyl Chloride | AlCl₃ | 54.3[13] |
| 2,5-Dichloro-4′-phenyloxybenzophenone | Phenyl ether | 2,5-Dichlorobenzoic acid | Trifluoroacetic anhydride/Phosphoric acid | 78[14] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation
This protocol is adapted from standard laboratory procedures for the acylation of toluene.[13][15]
Materials:
-
Toluene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl.
-
In the flask, suspend anhydrous AlCl₃ in dichloromethane.
-
Cool the mixture in an ice-water bath.
-
Prepare a solution of toluene and benzoyl chloride in dichloromethane and add it to the dropping funnel.
-
Add the toluene/benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour.
-
Carefully quench the reaction by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or vacuum distillation.
Mechanism of Friedel-Crafts Acylation
Caption: The three main steps of the Friedel-Crafts acylation mechanism.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of benzophenones: anomalous Friedel–Crafts reactions - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Chemistry II [sites.science.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [guidechem.com]
Overcoming low reactivity of starting materials for 2,3'-Dichloro-4'-fluorobenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3'-Dichloro-4'-fluorobenzophenone. The primary challenge in this synthesis is the low reactivity of the starting materials, which this guide aims to address.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the reaction to form this compound so slow or not proceeding to completion?
A1: The low reactivity stems from the electronic properties of the starting materials. The likely aromatic substrate, 1,2-dichloro-4-fluorobenzene, is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the two chlorine atoms and the fluorine atom. Similarly, the 3-chlorobenzoyl chloride is also somewhat deactivated. This reduces the nucleophilicity of the benzene ring, making the Friedel-Crafts acylation challenging.
Q2: My reaction has stalled, and I am observing a low yield of the desired product. What are the initial troubleshooting steps?
A2: A stalled reaction or low yield is a common issue. Here are the initial steps to consider:
-
Catalyst Activity: Ensure your Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is fresh and anhydrous. AlCl₃ is highly hygroscopic and will lose its activity upon exposure to moisture.
-
Stoichiometry of Catalyst: For deactivated substrates, a stoichiometric amount or even an excess of the Lewis acid catalyst is often required. This is because the catalyst complexes with the product ketone, effectively removing it from the catalytic cycle.
-
Reaction Temperature: Deactivated systems often require higher reaction temperatures to overcome the activation energy barrier. Consider gradually increasing the reaction temperature while monitoring for side product formation.
-
Purity of Starting Materials: Impurities in your starting materials, especially water, can quench the catalyst and inhibit the reaction. Ensure your 1,2-dichloro-4-fluorobenzene and 3-chlorobenzoyl chloride are pure and anhydrous.
Q3: I am observing the formation of multiple byproducts. What could be the cause and how can I minimize them?
A3: Side product formation can arise from several factors:
-
Isomer Formation: Friedel-Crafts acylation on substituted benzenes can lead to different regioisomers. In the case of 1,2-dichloro-4-fluorobenzene, acylation could potentially occur at different positions, although steric hindrance and electronic effects will favor one major product. Careful analysis of your product mixture (e.g., by GC-MS or NMR) is crucial to identify the isomers.
-
Reaction with Solvent: If you are using a reactive solvent, it might compete with your substrate in the acylation reaction. Using a more inert solvent like dichloromethane, dichloroethane, or carbon disulfide is recommended.
-
Decomposition: At higher temperatures, starting materials or the product might decompose, leading to a complex mixture. It is important to find a balance between reaction rate and stability.
Q4: Are there alternative catalysts I can use if aluminum chloride is not effective?
A4: Yes, several alternatives can be explored for sluggish Friedel-Crafts acylations:
-
Stronger Lewis Acids: Other strong Lewis acids like iron(III) chloride (FeCl₃) or antimony pentafluoride (SbF₅) can be more effective for deactivated substrates.
-
Brønsted Acids: In some cases, strong Brønsted acids or superacids like trifluoromethanesulfonic acid (TfOH) can promote the reaction.
-
"Greener" Catalysts: Recent literature suggests the use of solid acid catalysts or metal triflates which can be more environmentally friendly and sometimes more active.[1]
Experimental Protocol: Friedel-Crafts Acylation for this compound
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of deactivated arenes.
Materials:
-
1,2-Dichloro-4-fluorobenzene
-
3-Chlorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂ or Drierite), and a nitrogen inlet, add anhydrous aluminum chloride (1.2 to 2.0 equivalents).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0°C using an ice bath. Slowly add 3-chlorobenzoyl chloride (1.0 equivalent) to the stirred suspension. After 15 minutes, add 1,2-dichloro-4-fluorobenzene (1.0 to 1.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40°C for DCM). Monitor the reaction progress by TLC or GC. The reaction may require several hours to days for significant conversion.
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Inactive Catalyst | Use fresh, anhydrous AlCl₃. Handle under inert atmosphere. | Improved reaction rate and yield. |
| Insufficient Catalyst | Increase the molar ratio of AlCl₃ to 1.5 - 2.0 equivalents. | Drive the reaction towards completion. |
| Low Reaction Temperature | Gradually increase the reaction temperature to reflux. | Increased reaction rate. Monitor for decomposition. |
| Impure Starting Materials | Purify starting materials (distillation or recrystallization) and ensure they are anhydrous. | Consistent and improved reaction performance. |
| Short Reaction Time | Extend the reaction time and monitor progress by TLC/GC. | Increased conversion of starting materials. |
Table 2: Comparison of Potential Catalysts and Conditions
| Catalyst | Typical Molar Ratio (Catalyst:Substrate) | Typical Temperature Range (°C) | Advantages | Disadvantages |
| AlCl₃ | 1.1 - 2.0 | 0 - 80 | Readily available, well-established. | Highly hygroscopic, stoichiometric amounts needed, corrosive waste. |
| FeCl₃ | 1.1 - 2.0 | 25 - 100 | Less expensive than AlCl₃. | Can be less reactive than AlCl₃ for highly deactivated substrates. |
| Trifluoromethanesulfonic Acid (TfOH) | Catalytic to Stoichiometric | 25 - 120 | Can be highly effective for deactivated systems. | Corrosive, can lead to charring at high temperatures. |
| Solid Acid Catalysts (e.g., Zeolites) | Catalytic | 100 - 200 | Reusable, environmentally friendly. | May require higher temperatures and longer reaction times. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the Friedel-Crafts acylation.
References
Technical Support Center: Optimizing Reaction Conditions for 2,3'-Dichloro-4'-fluorobenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3'-Dichloro-4'-fluorobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of a suitable aromatic substrate with an acyl halide in the presence of a Lewis acid catalyst.
Q2: What are the two primary Friedel-Crafts acylation routes to synthesize this compound?
A2: There are two main synthetic pathways for this molecule using a Friedel-Crafts acylation:
-
Route A: Acylation of fluorobenzene with 2,3-dichlorobenzoyl chloride.
-
Route B: Acylation of 1,2-dichlorobenzene with 4-fluorobenzoyl chloride.
The choice between these routes may depend on the availability and cost of the starting materials, as well as the directing effects of the substituents on the aromatic rings.
Q3: What are the typical Lewis acid catalysts used for this reaction?
A3: Aluminum chloride (AlCl₃) is the most commonly used Lewis acid catalyst for Friedel-Crafts acylation reactions.[1] Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, but may offer different levels of activity and selectivity.
Q4: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylation?
A4: In Friedel-Crafts acylation, the product, a ketone, is a Lewis base and can form a complex with the Lewis acid catalyst. This complex formation deactivates the catalyst. Therefore, a stoichiometric amount, or even a slight excess, of the Lewis acid is typically necessary to drive the reaction to completion.
Q5: What are some common solvents used in this reaction?
A5: Common solvents for Friedel-Crafts acylation include inert solvents such as dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene. The choice of solvent can influence the solubility of the reactants and the reaction temperature. In some cases, the reaction can be carried out neat, without a solvent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The Lewis acid (e.g., AlCl₃) is highly hygroscopic and will be deactivated by moisture. Ensure the catalyst is fresh and handled under anhydrous conditions. |
| Deactivated Aromatic Ring | Halogens are deactivating groups on an aromatic ring, which can make the Friedel-Crafts reaction sluggish.[1] Increasing the reaction temperature or using a more active Lewis acid catalyst may be necessary. |
| Insufficient Catalyst | As the ketone product complexes with the Lewis acid, ensure at least a stoichiometric amount of the catalyst is used relative to the acyl halide. |
| Low Reaction Temperature | The reaction may require heating to overcome the activation energy, especially with deactivated substrates. Monitor the reaction progress by TLC or GC and adjust the temperature accordingly. |
| Poor Quality Starting Materials | Verify the purity of the acyl chloride and the aromatic substrate. Impurities can interfere with the reaction. |
Problem 2: Formation of Multiple Products (Isomers)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Lack of Regioselectivity | The directing effects of the chloro and fluoro substituents can lead to the formation of different positional isomers. The major isomer will be determined by the electronic and steric effects of the substituents. |
| For Route A (Fluorobenzene + 2,3-Dichlorobenzoyl chloride): The fluorine atom is an ortho-, para-director. Acylation will likely occur at the para-position to the fluorine due to sterics, but some ortho-isomer may form. | |
| For Route B (1,2-Dichlorobenzene + 4-Fluorobenzoyl chloride): The chlorine atoms are ortho-, para-directors. Acylation will be directed to the positions ortho and para to the chlorine atoms. This can lead to a mixture of isomers. | |
| Side Reactions | At higher temperatures, side reactions such as isomerization or disproportionation can occur. It is important to carefully control the reaction temperature. |
Purification of Isomers:
Separation of the desired this compound from its isomers can be challenging due to their similar physical properties.
| Purification Method | Considerations |
| Column Chromatography | Silica gel chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient) is a common method for separating isomers. |
| Recrystallization | If the desired isomer is a solid and has significantly different solubility from the impurities, recrystallization from an appropriate solvent can be an effective purification technique. |
| High-Performance Liquid Chromatography (HPLC) | Preparative HPLC can be used for difficult separations to obtain a high-purity product. |
Problem 3: Reaction Does Not Go to Completion
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or NMR). If the reaction has stalled, extending the reaction time may be necessary. |
| Product Inhibition | The ketone product forms a complex with the Lewis acid, which can inhibit the reaction. Adding the reactants in a specific order (e.g., adding the acyl chloride slowly to a mixture of the aromatic substrate and catalyst) can sometimes mitigate this. |
| Reversible Reaction | Although generally considered irreversible, under certain conditions, the Friedel-Crafts acylation can exhibit some reversibility. Ensuring complete removal of the hydrogen halide byproduct (e.g., by using a nitrogen sweep) can help drive the reaction forward. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation
This is a representative protocol and may require optimization for the specific synthesis of this compound.
Materials:
-
Aromatic Substrate (Fluorobenzene or 1,2-Dichlorobenzene)
-
Acyl Halide (2,3-Dichlorobenzoyl chloride or 4-Fluorobenzoyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), cooled
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
Under a nitrogen atmosphere, add the anhydrous aluminum chloride to the flask.
-
Add anhydrous dichloromethane to the flask, followed by the aromatic substrate, and cool the mixture in an ice bath.
-
Slowly add the acyl halide dropwise from the dropping funnel to the stirred mixture.
-
After the addition is complete, allow the reaction to stir at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by cold dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Representative):
The following table provides representative data for Friedel-Crafts acylation reactions, which can be used as a starting point for optimizing the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions.
| Reactants | Catalyst (molar eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Fluorobenzene + Benzoyl Chloride | AlCl₃ (1.1) | CS₂ | 25 | 2 | 85 | >95 |
| 1,2-Dichlorobenzene + Benzoyl Chloride | AlCl₃ (1.2) | CH₂Cl₂ | 40 | 4 | 70 | >90 |
Visualizations
References
Technical Support Center: Acylation of Substituted Aromatic Compounds
Welcome to the technical support center for the acylation of substituted aromatic compounds. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during electrophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the Friedel-Crafts acylation of substituted aromatic compounds?
A1: The primary challenges include controlling regioselectivity (the position of the acyl group on the aromatic ring), dealing with substrates that have deactivating groups, catalyst deactivation, and potential side reactions. For instance, aromatic rings with strongly deactivating groups, such as nitro groups, may not react under standard Friedel-Crafts conditions.[1][2][3] Additionally, substrates containing basic amino groups can complex with the Lewis acid catalyst, rendering it inactive.[1][2][4][5]
Q2: Why is polysubstitution less of a problem in Friedel-Crafts acylation compared to alkylation?
A2: The acyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution.[1][3][6][7] This deactivation prevents the product from undergoing subsequent acylations, leading to monoacylated products.[6] In contrast, the alkyl groups introduced during Friedel-Crafts alkylation are electron-donating and activate the ring, making the product more reactive than the starting material and leading to polyalkylation.[1][3]
Q3: Can I use any Lewis acid as a catalyst for Friedel-Crafts acylation?
A3: While aluminum chloride (AlCl₃) is the most common catalyst, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used.[4][8] In recent years, more environmentally friendly and reusable solid acid catalysts, such as zeolites and metal oxides (e.g., ZnO), have been developed as alternatives.[9][10] The choice of catalyst can depend on the reactivity of the aromatic substrate and the desired reaction conditions.
Q4: Are there "greener" or more sustainable alternatives to traditional Friedel-Crafts acylation methods?
A4: Yes, significant research has focused on developing more environmentally friendly acylation procedures. These include the use of solid acid catalysts that can be easily recovered and reused, solvent-free reaction conditions, and microwave-assisted reactions to reduce reaction times and energy consumption.[6][9][11] For example, methanesulfonic anhydride has been used to promote acylation without metallic or halogenated waste.[12]
Q5: Why does my Friedel-Crafts acylation fail with strongly deactivated aromatic rings?
A5: Strongly electron-withdrawing groups on the aromatic ring reduce its nucleophilicity, making it less reactive towards the electrophilic acylium ion.[1][2][3][13] For a successful reaction, the aromatic ring needs to be at least as reactive as a mono-halobenzene.[5]
Troubleshooting Guide
Problem 1: Low or no yield of the acylated product.
| Possible Cause | Troubleshooting Step |
| Deactivated Aromatic Substrate | Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CF₃, -SO₃H) are not suitable for standard Friedel-Crafts acylation.[1][13][14] Consider using a more reactive derivative or a different synthetic route. |
| Catalyst Deactivation | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.[15] If your substrate contains a basic group (e.g., -NH₂), it will complex with and deactivate the catalyst.[1][2][5] |
| Insufficient Catalyst | Stoichiometric amounts of the Lewis acid are often required because both the acylating agent and the product ketone can form complexes with the catalyst.[6] |
| Impure Reagents | Ensure the purity of your aromatic compound, acylating agent, and solvent. Contaminants can interfere with the reaction. |
Problem 2: Incorrect regioselectivity (formation of the wrong isomer).
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | Bulky substituents on the aromatic ring or a bulky acylating agent can favor substitution at the less sterically hindered position. For example, acylation of toluene primarily yields the para-isomer due to steric hindrance at the ortho positions.[16][17] |
| Solvent Effects | The choice of solvent can influence the product ratio. In the acylation of naphthalene, non-polar solvents favor the formation of the kinetic product (1-acetylnaphthalene), while polar solvents can lead to the thermodynamic product (2-acetylnaphthalene).[18] |
| Reaction Temperature | Temperature can affect the isomer distribution. Running the reaction at a lower temperature may favor the kinetically controlled product. |
Problem 3: Formation of unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| Rearrangement of Acylium Ion | While less common than in alkylations, rearrangements of the acyl group can occur under certain conditions, though the resonance-stabilized acylium ion is generally stable.[3][15] |
| Reaction with Solvent | Some solvents can participate in the reaction. For example, if using an aromatic solvent, it may also undergo acylation. |
| Side Reactions of Functional Groups | Functional groups on the substrate, such as alcohols or amines, may undergo acylation faster than the aromatic ring.[5] |
Data Hub: Quantitative Insights
Table 1: Regioselectivity in the Acylation of Toluene
| Acylating Agent | Catalyst | Solvent | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Acetyl Chloride | AlCl₃ | CS₂ | 1.2 | 0.2 | 98.6 |
| Propionyl Chloride | AlCl₃ | CS₂ | 1.5 | 0.2 | 98.3 |
| Benzoyl Chloride | AlCl₃ | C₂H₂Cl₄ | 6.8 | 0.6 | 92.6 |
Data compiled from various sources on Friedel-Crafts reactions.
Table 2: Yields from Microwave-Assisted Acylation of Toluene with Anhydrides
| Anhydride | Product | Yield (%) |
| Acetic Anhydride | 4-Methylacetophenone | 76 |
| Propionic Anhydride | 4-Methylpropiophenone | 65 |
| Benzoic Anhydride | 4-Methylbenzophenone | 60 |
| Valeric Anhydride | 4-Methylvalerophenone | 72 |
Data adapted from a study on microwave-assisted Friedel-Crafts acylation.[11]
Key Experimental Protocols
Protocol 1: Acylation of Anisole with Acetic Anhydride
This protocol describes the synthesis of 4-methoxyacetophenone.
Materials:
-
Anisole
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.
-
Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in dichloromethane.[8]
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.0 equivalent) dissolved in dichloromethane to the AlCl₃ suspension via the dropping funnel over 15-20 minutes, keeping the temperature cool with an ice bath.
-
Addition of Aromatic Substrate: After the addition of the anhydride is complete, add anisole (0.75 equivalents relative to the anhydride) dissolved in dichloromethane dropwise to the reaction mixture.[8]
-
Reaction: Stir the mixture at room temperature for 1 hour or until the reaction is complete (monitor by TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[8] Stir vigorously for 10-15 minutes to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.[19] Combine the organic layers.
-
Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution, being careful to vent the separatory funnel frequently to release any pressure buildup.[8]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.[8]
Protocol 2: Acylation of Toluene with Acetyl Chloride
This protocol describes the synthesis of 4-methylacetophenone.
Materials:
-
Toluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice-cold water
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous AlCl₃ (1.1 equivalents) and dichloromethane. Cool the flask in an ice bath.[17]
-
Formation of Electrophile: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension of AlCl₃ in DCM.[20]
-
Addition of Toluene: Once the electrophile has formed, add a solution of toluene (1.0 equivalent) in dichloromethane dropwise from the addition funnel. Maintain the temperature with the ice bath as the reaction can be exothermic.[17]
-
Reaction: After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.
-
Quenching: Slowly and carefully add ice-cold water to the reaction mixture to quench the reaction and decompose the catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with 5% NaOH solution and then with water.
-
Drying and Isolation: Dry the organic layer with anhydrous MgSO₄, filter, and remove the dichloromethane using a rotary evaporator.
-
Purification: The resulting product can be purified by distillation or column chromatography.
Visual Guides & Workflows
Caption: General mechanism of Friedel-Crafts acylation.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for selecting a suitable catalyst.
Caption: Influence of substituents on acylation position.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. echemi.com [echemi.com]
- 8. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Friedel–Crafts Acylation [sigmaaldrich.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. scribd.com [scribd.com]
How to remove aluminum chloride catalyst from reaction mixture
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of aluminum chloride (AlCl₃) catalyst from reaction mixtures, particularly following Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing aluminum chloride after a reaction?
The most standard and widely used method is an aqueous workup. This procedure involves carefully quenching the reaction mixture with water, which hydrolyzes the aluminum chloride into aluminum hydroxide (Al(OH)₃), a gelatinous precipitate.[1][2][3][4] This is typically followed by extraction with an organic solvent.
Q2: Why is it necessary to use stoichiometric amounts of AlCl₃ in Friedel-Crafts acylation, and how does this impact removal?
In Friedel-Crafts acylation, the AlCl₃ catalyst acts as a Lewis acid, activating the acyl halide. However, the resulting ketone product is also a Lewis base and forms a stable complex with the AlCl₃.[5][6] This complex is generally unreactive and requires decomposition during workup to release the final product. Therefore, at least a stoichiometric amount of AlCl₃ is necessary, which means a significant amount of aluminum salts will need to be removed post-reaction.
Q3: Can hydrated aluminum chloride be used as a catalyst?
No, anhydrous aluminum chloride is essential for its catalytic activity in Friedel-Crafts reactions.[2] Hydrated aluminum chloride, formed by exposure to moisture, is inactive as a Lewis acid catalyst because the aluminum center is already coordinated with water molecules.[1][2][4] Using hydrated AlCl₃ will result in a failed reaction.
Troubleshooting Guide
Issue 1: A thick, gelatinous precipitate forms during aqueous workup.
Cause: This is the expected formation of aluminum hydroxide (Al(OH)₃) from the hydrolysis of AlCl₃.[2][4] While expected, it can make phase separation and product extraction difficult.
Solutions:
-
Acidification: Slowly add a dilute acid, such as 1-3M HCl, to the mixture. The acid will react with the aluminum hydroxide to form soluble aluminum salts, breaking up the precipitate.[1][7] Be cautious, as this reaction can be exothermic.
-
Basification: Alternatively, adding a base like sodium hydroxide (NaOH) can also help by forming soluble aluminates, such as sodium meta-aluminate.[8][9]
-
Heating: Gently heating the mixture can sometimes aid in the dissolution of the aluminum salts and improve phase separation.[7]
Issue 2: A persistent emulsion has formed during the extraction.
Cause: Emulsions are common during the aqueous workup of Friedel-Crafts reactions, especially when a large amount of aluminum salts is present.[7]
Solutions:
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.[7]
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can help to break up the emulsion.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes dilute the mixture sufficiently to allow for phase separation.
Issue 3: The product is sensitive to water or acid.
Cause: Many organic compounds can degrade or undergo side reactions in the presence of water or acidic conditions.
Solutions:
-
Anhydrous Workup: Anhydrous ammonia can be bubbled through the reaction mixture to precipitate the aluminum chloride complex. The resulting solid can then be removed by filtration.[10]
-
Complexation with Organic Reagents: Specific oxygen-containing organic compounds, such as certain alcohols or esters, can form insoluble complexes with AlCl₃. These complexes can be precipitated and filtered off, avoiding an aqueous workup altogether.[11]
Experimental Protocols
Protocol 1: Standard Aqueous Workup (Acidic)
-
Cooling: After the reaction is complete, cool the reaction vessel in an ice bath to control the exothermic quenching process.
-
Quenching: Slowly and carefully add crushed ice or cold water to the reaction mixture with vigorous stirring.
-
Acidification: Add dilute hydrochloric acid (e.g., 3M HCl) dropwise until the precipitated aluminum hydroxide dissolves and the aqueous layer becomes clear.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Anhydrous Workup using Ammonia
-
Phase Separation: If possible, separate the bulk of the heavier catalyst complex by decantation or phase separation.[10]
-
Neutralization: At a controlled temperature (e.g., 40-70°C), bubble anhydrous ammonia gas through the crude product mixture. This will precipitate the residual catalyst complex.[10]
-
Filtration: Filter the mixture to remove the insoluble aluminum-containing precipitate.
-
Purification: The filtrate, containing the desired product, can then be further purified, typically by distillation.
Method Comparison
| Method | Principle | Advantages | Disadvantages | Best For |
| Aqueous Workup (Acidic) | Hydrolysis of AlCl₃ to Al(OH)₃, followed by dissolution in acid.[1][3] | Effective for complete removal; readily available reagents. | Can form emulsions[7]; not suitable for acid-sensitive products. | Most standard reactions where the product is stable to acid. |
| Aqueous Workup (Basic) | Hydrolysis of AlCl₃ to Al(OH)₃, followed by formation of soluble aluminates with a base.[8][9] | Avoids acidic conditions. | Can be highly exothermic; not suitable for base-sensitive products. | Reactions with products that are sensitive to acid but stable in base. |
| Anhydrous Ammonia Precipitation | Formation of an insoluble complex with ammonia.[10] | Avoids water completely. | Requires handling of anhydrous ammonia gas; filtration of fine precipitates can be slow. | Water-sensitive products. |
| Complexation with Organic Reagents | Formation of an insoluble complex with an oxygen-containing organic compound.[11] | Anhydrous conditions; can be highly selective. | Requires specific reagents; may require screening for the optimal complexing agent. | Specialized applications where aqueous workups are problematic. |
| High-Temperature Water Treatment | Formation of crystalline meta-aluminate with water at elevated temperatures.[8] | Forms an easily filterable crystalline solid. | Requires high temperatures and pressure; limited to specific reaction types (e.g., phenol alkylation). | Industrial-scale phenol alkylation processes. |
Visual Workflows
Caption: Standard aqueous workup for AlCl₃ removal.
Caption: Decision process for handling Al(OH)₃ precipitate.
References
- 1. Sciencemadness Discussion Board - HCl and Al, AlCl3? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. quora.com [quora.com]
- 3. doubtnut.com [doubtnut.com]
- 4. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Aluminum Chloride [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. US4232176A - Method of removing aluminum-containing catalyst from phenol alkylation products - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. US4128594A - Process for the purification of alkyl aromatics - Google Patents [patents.google.com]
- 11. US3342885A - Removal of aluminum chloride from hydrocarbons - Google Patents [patents.google.com]
Troubleshooting low conversion rates in benzophenone synthesis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the synthesis of benzophenone, primarily focusing on the common Friedel-Crafts acylation method.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in benzophenone synthesis via Friedel-Crafts acylation?
Low yields are typically traced back to one of three areas: reagent quality, reaction conditions, or work-up procedures. The most frequent issues include moisture contamination which deactivates the Lewis acid catalyst, improper temperature control leading to side reactions, and impure reagents.[1][2]
Q2: How critical is the quality of the aluminum chloride (AlCl₃) catalyst?
The quality of the anhydrous aluminum chloride is paramount. It is a highly hygroscopic Lewis acid, and any exposure to moisture will lead to its deactivation, significantly reducing or halting the reaction. Using a fresh, high-purity, and strictly anhydrous grade of AlCl₃ is essential for achieving high yields.[1] The yield can decrease considerably if the quality of this reagent is poor.[1]
Q3: My reaction mixture turned dark and produced a tarry substance. What caused this?
The formation of tarry by-products is a common indicator that the reaction temperature was too high.[3] For the synthesis of benzophenone from benzene and carbon tetrachloride, the optimal temperature range is between 5°C and 10°C.[1] Exceeding this range increases the rate of side reactions, leading to polymerization and tar formation, which directly lowers the yield of the desired product.[1][3]
Q4: Can the purity of benzene and benzoyl chloride affect the conversion rate?
Yes. Using a technical grade of benzene instead of a dry, thiophene-free grade can lower the yield by 5 to 10%.[1] Similarly, the purity of the acylating agent, such as benzoyl chloride, is important. Impurities can lead to unwanted side products and may interfere with the catalyst.
Q5: My final product is a clear oil that won't solidify, even after cooling. Is it impure?
Benzophenone is known to exhibit significant supercooling, meaning it can remain in a liquid state well below its melting point (47-48°C).[1] This behavior can make it difficult to induce crystallization. While impurities can also lower the melting point and cause the product to remain liquid, a stubbornly liquid product is not definitive proof of impurity.[4] Inducing crystallization by scratching the inside of the flask with a glass rod or by seeding with a previously obtained crystal can be effective.
Q6: Are there alternative, higher-yielding methods for synthesizing benzophenone derivatives?
While Friedel-Crafts acylation is a classic method, other routes exist. For instance, using ionic liquids like BmimCl–FeCl₃ as both a catalyst and solvent can result in excellent yields (up to 97%) in a short reaction time.[5] Other methods include the oxidation of diphenylmethane and reactions involving Grignard reagents, though these come with their own sets of advantages and disadvantages.[6][7]
Troubleshooting Guide
Problem 1: Low or No Product Conversion
If you observe very little to no formation of benzophenone, consult the following troubleshooting steps.
Logical Troubleshooting Flow for Low Conversion
Caption: Troubleshooting flowchart for low conversion rates.
| Potential Cause | Recommended Action | Reference |
| Catalyst Deactivation | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all reagents and solvents are thoroughly dried and that the reaction is protected from atmospheric moisture, for instance by using a drying tube. Use a fresh, high-quality batch of anhydrous AlCl₃. | [1] |
| Incorrect Temperature | The reaction may not initiate if the temperature is too low (below 10°C for some protocols). Conversely, if the temperature is too high, side reactions predominate. Maintain the recommended temperature range strictly. For the reaction with CCl₄ and benzene, this is 5-10°C. | [1][3] |
| Impure Reactants | Use thiophene-free benzene and high-purity benzoyl chloride. Impurities can react with the catalyst or lead to by-products. | [1] |
| Insufficient Reaction Time | Some protocols require stirring for several hours after reagent addition, followed by an extended period (e.g., overnight) to ensure the reaction goes to completion. | [1] |
Problem 2: High Proportion of Tarry By-products
The presence of significant tar or dark, polymeric material indicates that side reactions have occurred.
| Potential Cause | Recommended Action | Reference |
| Excessive Temperature | This is the most common cause of tar formation. Improve cooling efficiency (e.g., use an ice-salt bath) and control the rate of reagent addition to prevent the temperature from rising above the optimal range (e.g., >10°C). | [1][3] |
| Localized Hotspots | Inefficient stirring can create localized areas of high temperature where reagents are added, promoting tar formation. Ensure vigorous and efficient mechanical stirring throughout the reaction. | [1] |
| Incorrect Stoichiometry | Using incorrect ratios of reactants can sometimes lead to side reactions. Double-check all calculations. | [2] |
Data on Reaction Conditions and Yield
The following table summarizes the impact of various parameters on the yield of benzophenone synthesis, based on literature data. This illustrates the sensitivity of the reaction to specific conditions.
| Parameter | Condition | Observed Yield | Notes | Reference |
| Temperature | 5-10°C | 80-89% | Optimal range for minimizing tar formation. | [1] |
| Temperature | >10°C | Lowered Yield | Increased formation of tarry by-products is observed. | [1][3] |
| Benzene Quality | Dry, Thiophene-Free | 80-89% | High-purity starting material is crucial. | [1] |
| Benzene Quality | Ordinary Technical Grade | 70-84% | Yield is noted to be 5-10% lower. | [1] |
| Catalyst | High-Quality Anhydrous AlCl₃ | Good | A good grade of technical anhydrous aluminum chloride is necessary for high yields. | [1] |
| Catalyst | BmimCl–FeCl₃ (Ionic Liquid) | Up to 97% | Shows high catalytic activity and can be recycled, though activity may drop with reuse. | [5][8] |
Key Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from a procedure in Organic Syntheses for the preparation of benzophenone from benzene and carbon tetrachloride, which proceeds via a dichlorodiphenylmethane intermediate.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for benzophenone synthesis.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry, thiophene-free benzene
-
Dry carbon tetrachloride (CCl₄)
-
5-L two-necked, round-bottomed flask
-
Mechanical stirrer, separatory funnel, thermometer, reflux condenser
Procedure:
-
Setup: In a 5-L flask equipped with a mechanical stirrer, separatory funnel, thermometer, and reflux condenser (connected to a gas trap for HCl), place 455 g of anhydrous AlCl₃ and 1 L of dry CCl₄.[1]
-
Initiation: Cool the flask in an ice bath until the temperature of the CCl₄ is 10–15°C. Add 50 cc of dry benzene all at once. The reaction will begin, indicated by HCl evolution and a rise in temperature.[1]
-
Addition: Once the reaction starts, add salt to the ice bath for more effective cooling. Slowly add a mixture of 550 cc of benzene and 550 cc of CCl₄ from the separatory funnel at a rate that maintains the internal temperature between 5°C and 10°C. This addition typically takes 1-2 hours with efficient cooling.[1]
-
Reaction: After the addition is complete, continue stirring for approximately 3 hours while keeping the temperature around 10°C. Then, stop stirring and let the mixture stand for about 12 hours, during which it will come to room temperature.[1]
-
Hydrolysis: Restart the stirrer and slowly add about 500 cc of water. Use external cooling to manage the exothermic reaction. The excess CCl₄ will likely reflux during this step.[1]
-
Purification:
-
Heat the mixture on a steam bath to distill off most of the excess CCl₄.
-
Perform a steam distillation to remove the remaining CCl₄ and to fully hydrolyze the dichlorodiphenylmethane intermediate to benzophenone.[3]
-
Transfer the residue to a separatory funnel, separate the layers, and extract the aqueous layer with benzene.
-
Combine the organic layers and distill under reduced pressure. The fraction boiling at 187–190°C / 15 mm Hg is the pure benzophenone.[1] The product should solidify upon cooling.[3]
-
Expected Yield: 490–550 g (80–89% based on the amount of benzene used).[1]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzophenone - Wikipedia [en.wikipedia.org]
- 7. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 2,3'-Dichloro-4'-fluorobenzophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the stability and degradation of 2,3'-Dichloro-4'-fluorobenzophenone under acidic conditions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the stability of this compound under acidic conditions?
A1: The initial step is to perform a forced degradation study. This involves subjecting a solution of the compound to acidic conditions that are more aggressive than typical storage conditions to accelerate degradation. The goal is to generate potential degradation products and understand the degradation pathways.[1][2][3]
Q2: What are the typical acidic conditions used in a forced degradation study?
A2: Commonly, hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M are used.[4][5] The choice of acid and its concentration depends on the reactivity of the compound. It is advisable to start with milder conditions (e.g., 0.1 M HCl at room temperature) and increase the severity (higher concentration, higher temperature) if no significant degradation is observed.[2][5]
Q3: My compound, this compound, is poorly soluble in aqueous acid. How should I proceed?
A3: For compounds with low aqueous solubility, a co-solvent can be used to dissolve the substance before adding the acid.[4] Suitable co-solvents should be inert to the acidic conditions and not interfere with the analytical method. Common choices include acetonitrile or methanol.
Q4: What is the expected degradation pathway for a halogenated benzophenone like this compound under acidic conditions?
Q5: What analytical techniques are recommended for monitoring the degradation of this compound and identifying its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separating and quantifying the parent compound and its degradation products.[7][8][9] For structural elucidation of the degradation products, mass spectrometry (MS), particularly LC-MS, is indispensable.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the degradation products.[4]
Troubleshooting Guides
Issue 1: No degradation is observed under initial stress conditions.
| Possible Cause | Troubleshooting Step |
| Conditions are too mild. | Increase the acid concentration (e.g., from 0.1 M to 1 M HCl). |
| Increase the temperature. Experiments can be conducted at elevated temperatures (e.g., 50-70°C).[4][5] | |
| Extend the duration of the study.[4] | |
| The compound is highly stable under the tested acidic conditions. | Document the stability of the compound under the tested conditions. Consider employing more aggressive degradation methods if necessary for the study's objective, such as oxidative or photolytic stress.[3] |
Issue 2: The degradation is too rapid, and the parent peak disappears immediately.
| Possible Cause | Troubleshooting Step |
| Acid concentration is too high. | Reduce the acid concentration (e.g., from 1 M to 0.1 M or 0.01 M HCl). |
| Temperature is too high. | Conduct the experiment at a lower temperature (e.g., room temperature or below). |
| Sampling time points are too far apart. | Take samples at much earlier time points (e.g., immediately after adding acid, and then at short intervals). |
Issue 3: Poor mass balance in the chromatogram (sum of parent and degradant peaks is significantly less than 100%).
| Possible Cause | Troubleshooting Step |
| Some degradation products are not being detected. | Check if the degradation products have different UV maxima. Use a photodiode array (PDA) detector to analyze the spectra of the unknown peaks and ensure an appropriate detection wavelength is used. |
| Some degradation products may not have a UV chromophore. Use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). | |
| Degradation products are not eluting from the HPLC column. | Use a stronger mobile phase or a different column chemistry to elute highly retained compounds. |
| Check for precipitation in the sample vial. | |
| The parent compound or degradation products are volatile. | Use appropriate sample handling and sealing techniques to prevent loss of volatile components. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[5]
-
Stress Sample Preparation:
-
Add a known volume of the stock solution to a volumetric flask.
-
Add an equal volume of the chosen acid (e.g., 1 M HCl) to achieve the desired final concentration of the compound and the acid.
-
If a co-solvent is needed, ensure the final percentage of the organic solvent is consistent across all samples and does not exceed a level that would suppress the intended hydrolytic degradation.
-
-
Incubation:
-
Incubate the solution at the desired temperature (e.g., room temperature or 60°C).
-
Protect the solution from light to avoid photolytic degradation.
-
-
Sampling and Quenching:
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the reaction by adding an equimolar amount of a suitable base (e.g., NaOH) to stop further degradation.[1]
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a PDA detector and preferably a mass spectrometer.
-
Column: A reversed-phase column, such as a C18, is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to separate the parent compound from all potential degradation products.[7]
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase pH to achieve adequate resolution (>2) between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure it is not co-eluting with any degradation products.
Data Presentation
Table 1: Summary of Forced Degradation of this compound under Acidic Conditions
| Condition | Time (hours) | % Assay of Parent Compound | Number of Degradation Products | % Area of Major Degradant |
| 0.1 M HCl, RT | 0 | 100.0 | 0 | 0 |
| 24 | 98.5 | 1 | 0.8 | |
| 48 | 96.2 | 2 | 1.5 | |
| 1 M HCl, 60°C | 0 | 100.0 | 0 | 0 |
| 2 | 85.3 | 3 | 8.9 | |
| 8 | 62.1 | 5 | 15.4 | |
| Note: This table is illustrative. Actual data must be generated experimentally. |
Visualizations
References
- 1. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-related endocrine-disrupting potential of environmental transformation products of benzophenone-type UV filte… [ouci.dntb.gov.ua]
- 6. Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Validation & Comparative
A Comparative Analysis of Predicted NMR Spectral Data for 2,3'-Dichloro-4'-fluorobenzophenone
An objective guide for researchers, scientists, and drug development professionals on the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,3'-dichloro-4'-fluorobenzophenone. This guide provides a predictive analysis based on structurally related compounds and outlines standard experimental protocols.
While specific, publicly available ¹H and ¹³C NMR spectral data for this compound are not readily found, a detailed predictive analysis can be formulated by examining the spectral data of analogous substituted benzophenone and benzaldehyde derivatives. This guide offers a comparative framework, presenting expected chemical shifts and coupling patterns for the target molecule, alongside actual experimental data from similar compounds. This approach allows for a robust estimation of its spectral features, which is crucial for researchers working on the synthesis and characterization of novel halogenated benzophenones.
Predicted and Comparative NMR Spectral Data
The expected ¹H and ¹³C NMR spectral data for this compound are extrapolated from the known data of compounds such as 4-fluorobenzaldehyde and 2,4'-dichlorobenzophenone. The electron-withdrawing effects of the chlorine and fluorine atoms, as well as the carbonyl group, are key to predicting the chemical shifts of the aromatic protons and carbons.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Comparative Experimental Data
| Compound | Aromatic Protons | Chemical Shift (δ) ppm (Predicted/Actual) | Multiplicity | Coupling Constant (J) Hz (Predicted/Actual) |
| This compound | Protons on the 3'-chloro-4'-fluorophenyl ring; Protons on the 2-chlorophenyl ring | 7.20 - 7.90 (Predicted) | Multiplets | ~2 - 9 (Predicted) |
| 4-Fluorobenzaldehyde [1] | H2, H6 | 7.85 - 7.98 | Multiplet | - |
| H3, H5 | 7.16 - 7.26 | Multiplet | - | |
| 2,4'-Dichlorobenzophenone [2][3] | Aromatic Protons | 7.30 - 7.80 | Multiplets | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Comparative Experimental Data
| Compound | Carbon Atoms | Chemical Shift (δ) ppm (Predicted/Actual) | Coupling (J) Hz (Predicted/Actual) |
| This compound | Carbonyl Carbon (C=O); Aromatic Carbons | ~190 (C=O); 115 - 140 (Aromatic) | - |
| 4-Fluorobenzaldehyde [1] | C1 (CHO) | 190.5 | - |
| C4 (C-F) | 166.5 | d, J = 256.7 Hz | |
| C2, C6 | 132.8 | d, J = 9.5 Hz | |
| C-H (ipso to CHO) | 132.2 | d, J = 9.7 Hz | |
| C3, C5 | 116.4 | d, J = 22.3 Hz | |
| 2,4'-Dichlorobenzophenone [2] | Aromatic and Carbonyl Carbons | No specific peak list available | - |
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental for the structural elucidation of organic molecules. The following is a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra of small organic compounds like this compound.[4][5][6]
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility and the absence of solvent signals that may overlap with analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required.
Data Analysis Workflow
The process of analyzing NMR data to elucidate a chemical structure follows a logical progression. This workflow is essential for accurately assigning signals and confirming the molecular structure.
Caption: Workflow for NMR data acquisition, processing, and structural elucidation.
References
- 1. rsc.org [rsc.org]
- 2. 2,4'-Dichlorobenzophenone(85-29-0) 13C NMR [m.chemicalbook.com]
- 3. 2,4'-Dichlorobenzophenone(85-29-0) 1H NMR spectrum [chemicalbook.com]
- 4. books.rsc.org [books.rsc.org]
- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. microbenotes.com [microbenotes.com]
Mass Spectrometry Analysis of 2,3'-Dichloro-4'-fluorobenzophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry analysis of 2,3'-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone of interest in various fields of chemical and pharmaceutical research. Due to the absence of a publicly available, experimentally derived mass spectrum for this specific compound, this document presents a predictive analysis based on established fragmentation patterns of structurally similar molecules, including dichlorobenzophenones and fluorobenzophenones. We will explore common ionization techniques, propose a likely fragmentation pathway, and provide detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Predicted Mass Spectrum
The following table summarizes the predicted major fragment ions and their estimated relative abundances for this compound under Electron Ionization (EI). This prediction is based on the known fragmentation of benzophenones, which primarily involves cleavage at the carbonyl group, and the characteristic isotopic patterns of chlorine.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Predicted Relative Abundance (%) | Notes on Isotopic Distribution |
| 268 | [C₁₃H₇Cl₂FO]⁺• (Molecular Ion) | 40 | The M, M+2, and M+4 peaks with a ratio of approximately 9:6:1 are characteristic of a molecule containing two chlorine atoms. |
| 233 | [C₁₃H₇ClFO]⁺ | 5 | Loss of a chlorine radical. |
| 177 | [C₇H₄Cl₂O]⁺ | 10 | Fragment corresponding to the dichlorinated benzoyl cation. |
| 149 | [C₇H₄ClFO]⁺ | 100 (Base Peak) | Fragment corresponding to the chloro-fluoro-benzoyl cation, likely the most stable fragment. |
| 139 | [C₆H₄Cl]⁺ | 30 | Loss of CO from the dichlorobenzoyl fragment. |
| 111 | [C₆H₄F]⁺ | 60 | Loss of CO from the chloro-fluoro-benzoyl fragment. |
| 75 | [C₆H₄Cl]⁺ | 20 | Further fragmentation of the chlorophenyl ring. |
| 50 | [C₄H₂]⁺ | 15 | Common fragment in aromatic compounds. |
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. The optimal method will depend on the analytical objective, be it qualitative identification, quantitative analysis, or structural elucidation.
-
Electron Ionization (EI): As a "hard" ionization technique, EI is well-suited for GC-MS analysis and provides detailed structural information through extensive fragmentation.[1] The resulting mass spectrum serves as a molecular fingerprint, which is valuable for library matching and unambiguous identification. However, for some molecules, the molecular ion peak may be weak or absent.[1]
-
Electrospray Ionization (ESI): This "soft" ionization technique is ideal for LC-MS analysis and typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. ESI is highly sensitive and is the preferred method for quantitative analysis of benzophenone derivatives in complex matrices.[2][3]
-
Chemical Ionization (CI): A softer ionization method than EI, CI produces less fragmentation and a more prominent molecular ion or protonated molecule peak. This can be advantageous when the molecular weight information is crucial and not readily obtained by EI.[4]
Experimental Protocols
The following are detailed protocols for the analysis of this compound using GC-MS and LC-MS/MS. These are generalized methods and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the qualitative and quantitative analysis of volatile and thermally stable compounds like this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness column with a 5% phenyl polysilphenylene-siloxane stationary phase (or similar).
-
Injector:
-
Temperature: 280 °C
-
Mode: Splitless (for trace analysis) or split (for higher concentrations)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute
-
Ramp: 15 °C/min to 300 °C
-
Final Hold: 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for high-sensitivity quantitative analysis, particularly in complex sample matrices.[5][6]
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.
-
LC Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm i.d., 1.8 µm particle size column.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
Initial: 40% B
-
0-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 40% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be determined by infusing a standard of the analyte. A plausible transition would be the molecular ion (m/z 269, [M+H]⁺) to a major fragment ion (e.g., m/z 149).
-
Mandatory Visualizations
References
- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. shimadzu.com [shimadzu.com]
- 5. Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2,3'- vs. 4,4'-Dichlorobenzophenone for Researchers
This guide provides a comparative analysis of the chemical reactivity of 2,3'-dichlorobenzophenone and 4,4'-dichlorobenzophenone, tailored for researchers, scientists, and professionals in drug development. By examining their structural differences, we can predict and understand their behavior in various chemical transformations. This comparison is supported by established principles of organic chemistry, though direct comparative experimental data for the 2,3'-isomer is limited in publicly available literature.
Introduction
2,3'-Dichlorobenzophenone and 4,4'-dichlorobenzophenone are isomers with the chemical formula C₁₃H₈Cl₂O. Their distinct reactivity profiles arise from the different substitution patterns of the chlorine atoms on the phenyl rings. These differences influence the electronic properties and steric environment of the molecules, impacting their susceptibility to electrophilic, nucleophilic, and carbonyl-centered reactions. 4,4'-Dichlorobenzophenone is a well-characterized compound, often prepared by the acylation of chlorobenzene with 4-chlorobenzoyl chloride.[1]
Structural and Electronic Properties
The key distinction between the two isomers lies in the placement of the chlorine atoms. In 4,4'-dichlorobenzophenone, the para-substitution on both rings leads to a symmetric molecule. Conversely, 2,3'-dichlorobenzophenone is asymmetric, with one chlorine atom in the ortho position and the other in the meta position relative to the carbonyl bridge.
These substitutions influence the electron density distribution across the aromatic rings and the reactivity of the carbonyl group through a combination of inductive and resonance effects. Chlorine is an electronegative atom, exerting an electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the aromatic ring, resulting in a weak electron-donating resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack.[2]
dot
References
A Comparative Guide to HPLC Method Development for the Analysis of 2,3'-Dichloro-4'-fluorobenzophenone
This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2,3'-Dichloro-4'-fluorobenzophenone, a halogenated benzophenone derivative. The information is intended for researchers, scientists, and professionals in drug development involved in establishing analytical protocols for quality control and impurity profiling.
Introduction
This compound is a complex aromatic compound whose accurate quantification is crucial in various stages of pharmaceutical development. HPLC is a robust and widely used technique for the separation and analysis of such compounds.[1] The development of a specific and reliable HPLC method is paramount for ensuring product quality and regulatory compliance. This guide explores several potential reversed-phase HPLC (RP-HPLC) methods and compares their hypothetical performance based on established chromatographic principles for similar benzophenone structures.[2][3]
Comparative Analysis of HPLC Methods
The selection of an appropriate stationary phase and mobile phase composition is critical for achieving optimal separation.[4] Based on the analysis of benzophenone and its derivatives, C18 columns are a common choice for the stationary phase due to their hydrophobic nature, which is well-suited for the retention of aromatic compounds.[3][5] The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a pH modifier like phosphoric acid or formic acid to ensure good peak shape.[2][6]
Below is a table summarizing hypothetical HPLC methods for the analysis of this compound, along with expected performance characteristics. These methods are proposed based on common practices in HPLC method development for related compounds.
| Parameter | Method A (Recommended) | Method B (Alternative 1) | Method C (Alternative 2) |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C8, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Methanol:Water (70:30 v/v) with 0.1% Phosphoric Acid | Acetonitrile:Water (55:45 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
| Column Temperature | 30 °C | 35 °C | 30 °C |
| Expected Retention Time | ~ 5.8 min | ~ 7.2 min | ~ 6.5 min |
| Expected Resolution (Rs) | > 2.0 (from adjacent peaks) | > 1.8 (from adjacent peaks) | > 2.2 (from adjacent peaks) |
| Expected Tailing Factor | 1.0 - 1.5 | 1.1 - 1.6 | 0.9 - 1.4 |
Note: The performance data presented in this table is hypothetical and intended for comparative purposes. Actual results may vary and would require experimental verification.
Experimental Protocol: Recommended HPLC Method (Method A)
This section details the experimental protocol for the recommended HPLC method for the analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (5 µm particle size, 4.6 mm internal diameter, 150 mm length).
3. Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water in a 60:40 volume ratio. Add 0.1% Formic Acid to the final mixture and sonicate for 15 minutes to degas.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
4. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve and dilute in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.
5. Sample Solution Preparation:
-
Prepare the sample by dissolving it in the mobile phase to achieve an expected concentration similar to the standard solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
The theoretical plates should be greater than 2000.
7. Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the peak of this compound by comparing the retention time with that of the standard.
-
Quantify the analyte using the peak area and a calibration curve if necessary.
Workflow for HPLC Method Development
The following diagram illustrates the logical workflow for developing a robust HPLC method.
Caption: A flowchart illustrating the systematic stages of HPLC method development.
Alternative Analytical Techniques
While HPLC is the most common technique, other methods can be considered for the analysis of this compound, especially for specific applications.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can provide structural information, which is useful for impurity identification.
-
Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to conventional HPLC by using smaller particle size columns.[4]
-
Supercritical Fluid Chromatography (SFC): A greener alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase.
The choice of the analytical technique will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation.
References
- 1. HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825 - American Chemical Society [acs.digitellinc.com]
- 2. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. lcms.cz [lcms.cz]
- 5. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
A Comparative Guide to Functional Group Analysis of 2,3'-Dichloro-4'-fluorobenzophenone via IR Spectroscopy
This guide provides a detailed analysis of the expected infrared (IR) spectroscopy characteristics of 2,3'-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone of interest to researchers and professionals in drug development. By comparing its predicted spectral features with the well-documented IR spectrum of benzophenone, this document serves as a practical tool for functional group identification and chemical structure confirmation.
Predictive IR Spectral Analysis of this compound
The structure of this compound contains several key functional groups whose vibrational modes can be detected by IR spectroscopy. The expected absorption bands are detailed below, drawing upon established correlation tables and spectral data of similar compounds.
-
Carbonyl (C=O) Stretching: Aromatic ketones typically exhibit a strong C=O stretching band. For benzophenone, this peak is observed around 1652-1685 cm⁻¹[1][2]. The presence of electron-withdrawing halogen substituents on the aromatic rings of this compound is expected to cause a slight shift in this absorption to a higher wavenumber compared to unsubstituted benzophenone.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings are expected to produce a series of medium to weak bands in the 1400-1600 cm⁻¹ region[3][4][5].
-
Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic rings typically results in weak to medium absorptions in the 3000-3100 cm⁻¹ range[4][6].
-
Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibrations for aryl chlorides are generally found in the 850-550 cm⁻¹ region of the IR spectrum[5][7].
-
Carbon-Fluorine (C-F) Stretching: The C-F stretching band for aromatic fluorides is typically a strong absorption found in the 1250-1120 cm⁻¹ range.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-C-C bending and other vibrations, which are unique to the molecule and can be used for definitive identification when compared to a reference spectrum[8][9].
Comparative Analysis: this compound vs. Benzophenone
The following table summarizes the expected IR absorption frequencies for this compound and compares them with the known experimental values for benzophenone. This comparison highlights the influence of the halogen substituents on the vibrational frequencies of the core benzophenone structure.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Benzophenone |
| Aromatic C-H Stretch | 3100 - 3000 | ~3000 - 3100[3] |
| Carbonyl (C=O) Stretch | 1690 - 1660 | ~1652 - 1685[1][2] |
| Aromatic C=C Stretch | 1600 - 1400 | ~1600 - 1450[3] |
| Aromatic C-F Stretch | 1250 - 1120 | N/A |
| Aryl C-Cl Stretch | 850 - 550 | N/A |
Experimental Protocol for IR Spectroscopy
The following protocol outlines the Attenuated Total Reflectance (ATR) method for obtaining an IR spectrum of a solid sample like this compound.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Preparation:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
-
Sample Analysis:
-
Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically perform a background subtraction.
-
Process the resulting spectrum as needed (e.g., baseline correction).
-
Identify and label the major absorption peaks.
-
Workflow for IR Spectroscopic Analysis
The logical flow from sample preparation to final analysis is depicted in the following diagram.
Caption: Workflow for functional group analysis using FTIR-ATR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. brainly.com [brainly.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. eng.uc.edu [eng.uc.edu]
- 8. analytical chemistry - IR and H-NMR analysis of benzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Purity Assessment of Synthesized 2,3'-Dichloro-4'-fluorobenzophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,3'-Dichloro-4'-fluorobenzophenone, a key intermediate in various chemical syntheses. The purity of this compound is critical for ensuring the quality, safety, and efficacy of downstream products in drug development and other research applications. This document outlines detailed experimental protocols for common analytical techniques, presents a comparative analysis with potential alternatives, and utilizes visualizations to clarify complex workflows and relationships.
Comparative Purity Analysis
The purity of synthesized this compound is benchmarked against other commercially available benzophenone-based photoinitiators. The following table summarizes typical purity levels and key characteristics determined by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Compound | Purity (HPLC) | Purity (GC-MS) | Key Impurities Identified |
| This compound | >98% | >98% | Isomeric dichlorofluorobenzophenones, residual starting materials, solvent residues. |
| 4-Hydroxybenzophenone | >99% | >99% | Phenol, residual solvents. |
| 2-Hydroxy-4-methoxybenzophenone (BP-3) | >99% | >99% | Resorcinol, anisole, isomeric variants. |
| 4,4'-Dichlorobenzophenone | >98% | >98% | Monochlorinated benzophenones, starting materials. |
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound requires robust analytical methods. The following sections detail the protocols for the most effective techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally sensitive compounds, making it ideal for assessing the purity of benzophenone derivatives.
Instrumentation and Conditions:
-
System: Agilent 1200 Series or equivalent
-
Column: C18 reverse-phase column (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm)
-
Mobile Phase: A gradient mixture of Solvent A (0.1% triethylamine in water) and Solvent B (acetonitrile:methanol:water in a 700:200:100 v/v/v ratio).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Determine the purity of the synthesized compound by comparing the peak area of the main component to the total peak area of all components in the chromatogram. Identify and quantify impurities by comparing their retention times and peak areas against the calibration curve of the main compound or respective impurity standards if available.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present in the synthesized product.
Instrumentation and Conditions:
-
System: Agilent 7890A GC coupled with a 5975C MS or equivalent
-
Column: TraceGOLD TG-5-SilMS capillary column (60 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 320 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 50 to 500.
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the purity by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of synthesized compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used for quantitative analysis.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Reference: Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the deuterated solvent.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The purity can be estimated by integrating the signals corresponding to the target molecule and comparing them to the integrals of known impurities or a certified internal standard.
-
¹³C NMR Analysis: Acquire the carbon NMR spectrum. The number of signals will confirm the presence of the desired compound and can reveal the presence of isomeric impurities. While not typically used for routine quantitative analysis due to longer relaxation times, it is crucial for structural confirmation.
Visualizing Experimental Workflows and Relationships
To further clarify the processes involved in the purity assessment of this compound, the following diagrams illustrate the key experimental workflows and the relationship between the analytical techniques.
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Relationship between different analytical techniques for purity assessment.
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring its suitability for research and development applications. A combination of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive evaluation of the compound's purity, allowing for the identification and quantification of potential impurities. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions regarding the quality control of this important chemical intermediate.
Comparative Study of Dichlorofluorobenzophenone Isomers: A Guide for Researchers
A comprehensive analysis of the synthesis, characterization, and potential biological significance of dichlorofluorobenzophenone isomers for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of dichlorofluorobenzophenone isomers, focusing on those with a fluorine atom at the 4-position of one phenyl ring and two chlorine atoms at various positions on the other. These compounds are of interest as intermediates in the synthesis of pharmaceuticals and agrochemicals, and their halogenated benzophenone core suggests potential biological activities. This document summarizes key physicochemical properties, details common synthetic and analytical methods, and explores the potential for these isomers to interact with biological systems.
Physicochemical Properties: A Comparative Analysis
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| 2',4'-Dichloro-4-fluorobenzophenone | C₁₃H₇Cl₂FO | 269.10 | 1806-23-1 | 60 - 62 |
| 2',5'-Dichloro-4-fluorobenzophenone | C₁₃H₇Cl₂FO | 269.10 | 270903-87-2 | Not available |
| 3',4'-Dichloro-4-fluorobenzophenone | C₁₃H₇Cl₂FO | 269.10 | 157428-51-8 | Not available |
| 3',5'-Dichloro-4-fluorobenzophenone | C₁₃H₇Cl₂FO | 269.10 | 844885-02-5 | Not available |
Note: Data for melting points of all isomers is not consistently reported in publicly accessible literature. The value for the 2',4'-isomer is reported as 2-chloro-4'-fluorobenzophenone[1].
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous identification and characterization of dichlorofluorobenzophenone isomers. The electronic environment of the protons and carbon atoms, as well as the vibrational modes of the functional groups, are unique for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the aromatic rings. The chemical shifts and coupling constants of the aromatic protons provide detailed information about their relative positions. Similarly, the ¹³C NMR chemical shifts are sensitive to the electronic effects of the halogen substituents.
Expected ¹H NMR Spectral Features:
-
Fluorinated Phenyl Ring: Protons on the 4-fluorophenyl ring typically appear as a set of two doublets of doublets (or more complex multiplets) due to coupling with the fluorine atom and adjacent protons.
-
Dichlorinated Phenyl Ring: The splitting pattern and chemical shifts of the three protons on the dichlorophenyl ring will be characteristic of the 2',3'-, 2',4'-, 2',5'-, 2',6'-, 3',4'-, or 3',5'-substitution pattern.
Expected ¹³C NMR Spectral Features:
-
The carbon atoms directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
The chemical shifts of the carbonyl carbon and the carbons in the dichlorinated ring will be influenced by the positions of the chlorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of dichlorofluorobenzophenone isomers is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the electronic effects of the substituents on the phenyl rings.
-
Carbonyl (C=O) Stretch: Typically observed in the region of 1650-1670 cm⁻¹. Electron-withdrawing halogen substituents can slightly shift this frequency.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, are indicative of the C-Cl bonds.
-
C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region is characteristic of the C-F bond.
Synthesis and Experimental Protocols
The most common method for the synthesis of dichlorofluorobenzophenone isomers is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of a dichlorobenzoyl chloride onto a fluorobenzene ring, or vice versa, in the presence of a Lewis acid catalyst.
General Synthetic Workflow
References
Unveiling the Structural Landscape of Dichlorinated and Fluorinated Benzophenones: A Crystallographic Comparison
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount for predicting its behavior and interactions. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements. This guide provides a comparative analysis of the crystallographic data of halogenated benzophenone derivatives, offering insights into the structural effects of chlorine and fluorine substitution. While crystallographic data for 2,3'-Dichloro-4'-fluorobenzophenone is not publicly available, this guide leverages data from closely related dichlorinated and fluorinated analogs to provide a valuable comparative framework.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of substituted benzophenone derivatives. This data allows for a direct comparison of how different substitution patterns influence the crystal packing and molecular geometry of these compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| 4,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | Orthorhombic | P2₁2₁2₁ | 10.28 | 12.12 | 7.99 | 90 | 90 | 90 | 995.6 | [1] |
| 2-Amino-2',5-dichlorobenzophenone | C₁₃H₉Cl₂NO | Monoclinic | P2₁/c | 12.345(3) | 8.169(2) | 12.684(3) | 90 | 108.89(3) | 90 | 1211.5(5) | [2][3] |
| 4-Chloro-4'-hydroxybenzophenone | C₁₃H₉ClO₂ | Monoclinic | P2₁/c | 11.892(2) | 5.923(1) | 15.358(3) | 90 | 109.43(3) | 90 | 1020.9(3) | [2][3] |
| Unsubstituted Benzophenone (metastable β-form) | C₁₃H₁₀O | Monoclinic | C2/c | 16.22 | 8.15 | 16.33 | 90 | 112.91 | 90 | 1986.9 | [1] |
Experimental Protocols: A Generalized Approach to Single-Crystal X-ray Diffraction
The determination of the crystal structures presented above generally follows a standardized experimental workflow. The protocol outlined below is a representative procedure for the X-ray crystallographic analysis of small organic molecules like benzophenone derivatives.[4][5][6]
1. Crystal Growth: High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment.[7] A common method for growing crystals of organic compounds is slow evaporation from a saturated solution. The choice of solvent is crucial and is typically determined empirically. Solvents in which the compound has moderate solubility are often good candidates.[7] The process involves dissolving the purified compound in a suitable solvent, filtering the solution to remove any particulate matter, and allowing the solvent to evaporate slowly in a dust-free and vibration-free environment.
2. Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[8] The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage. The goniometer allows for the precise rotation of the crystal in the X-ray beam.
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector, such as a CCD or a CMOS detector.[4] A complete dataset is collected by rotating the crystal through a range of angles, ensuring that all unique reflections are measured.
3. Data Processing and Structure Solution: The collected diffraction images are processed to determine the intensity and position of each reflection. This data is then used to determine the unit cell parameters and the space group of the crystal. The "phase problem," a central challenge in X-ray crystallography, is then addressed using direct methods or Patterson methods to generate an initial electron density map.[8]
4. Structure Refinement and Validation: An initial molecular model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the calculated data from the model. The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a standard format, such as a Crystallographic Information File (CIF).[9]
Visualizing the Workflow and Structural Relationships
To better illustrate the experimental process and the relationships between the compared molecules, the following diagrams are provided.
Caption: A flowchart illustrating the major steps involved in determining a crystal structure by X-ray diffraction.
References
- 1. Metastable beta-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. How To [chem.rochester.edu]
- 8. fiveable.me [fiveable.me]
- 9. CIF (Crystallographic Information Framework) [rd-alliance.github.io]
Validating the Molecular Blueprint: A Comparative Guide to the Structural Elucidation of Dichlorofluorobenzophenone Isomers
In the landscape of pharmaceutical research and materials science, the precise structural validation of novel chemical entities is paramount. This guide addresses the analytical challenge of confirming the structure of substituted benzophenones, a class of compounds with significant applications. While the target molecule, 2,3'-Dichloro-4'-fluorobenzophenone, is not readily found in commercial or academic literature, this document provides a comprehensive comparison of analytical data for structurally related and well-characterized isomers: 3,4-Dichlorobenzophenone and 4-Fluorobenzophenone. This comparative approach offers a robust framework for researchers engaged in the synthesis and characterization of novel benzophenone derivatives.
This guide is intended for researchers, scientists, and drug development professionals. It details the experimental protocols and presents comparative analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These techniques, when used in concert, provide an unambiguous confirmation of a molecule's chemical structure.
Comparative Analysis of Spectroscopic Data
The structural identity of a molecule is definitively established by a combination of spectroscopic techniques. Below is a summary of the key experimental data for 3,4-Dichlorobenzophenone and a significant structural analogue, 4-Fluorobenzophenone.
| Analytical Technique | 3,4-Dichlorobenzophenone | 4-Fluorobenzophenone |
| ¹H NMR | Complex multiplet patterns in the aromatic region. | Aromatic protons exhibit distinct multiplets.[1][2] |
| ¹³C NMR | Characteristic signals for carbonyl and aromatic carbons. | Signals corresponding to the carbonyl carbon and aromatic carbons, with splitting due to fluorine coupling.[2][3] |
| Mass Spectrometry (MS) | Molecular ion peak and isotopic pattern characteristic of two chlorine atoms. | Molecular ion peak consistent with the chemical formula.[2][4] |
| Infrared (IR) Spectroscopy | Strong carbonyl (C=O) stretch, C-Cl stretches, and aromatic C-H and C=C bending frequencies.[4] | Prominent carbonyl (C=O) stretch, a C-F stretch, and aromatic C-H and C=C vibrations.[2] |
Experimental Protocols
The following sections detail the standard methodologies for the key analytical techniques used in the structural validation of benzophenone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the benzophenone derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique often used for LC-MS.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. For compounds containing chlorine, the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl provides confirmation of the number of chlorine atoms.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present. For benzophenones, key absorptions include the strong carbonyl (C=O) stretch (typically around 1650 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), aromatic C=C stretches (around 1600-1450 cm⁻¹), and, in this case, C-Cl and C-F stretches.
Visualizing the Validation Workflow
The structural validation of a newly synthesized benzophenone derivative follows a logical progression of analytical techniques. The following diagram illustrates this workflow.
Caption: A flowchart illustrating the typical experimental workflow for the structural validation of a synthesized benzophenone derivative.
By following these established analytical protocols and comparing the acquired data with that of known analogues, researchers can confidently validate the structure of novel benzophenone derivatives, ensuring the integrity of their scientific findings and the quality of materials destined for further development.
References
Safety Operating Guide
Proper Disposal of 2,3'-Dichloro-4'-fluorobenzophenone: A Step-by-Step Guide
For Immediate Reference: In case of a spill or exposure, immediately consult the Safety Data Sheet (SDS) for 2,3'-Dichloro-4'-fluorobenzophenone. If an SDS for the specific compound is unavailable, treat it as a hazardous substance with properties similar to other halogenated benzophenones, which are known to be skin and eye irritants and potentially harmful to aquatic life.
This guide provides essential safety and logistical information for the proper disposal of this compound, a halogenated organic compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Key Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Aquatic Toxicity: Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
Quantitative Hazard and Safety Data Summary
The following table summarizes key hazard information extrapolated from related halogenated compounds.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples | Source |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. | [1] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] |
| Hazardous to the aquatic environment — long-term hazard | H411: Toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. | [2] |
Step-by-Step Disposal Protocol
Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. Do not dispose of this chemical down the drain or in regular trash.[2][3]
1. Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and sealed container for halogenated organic waste. The container should be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container as "Halogenated Organic Waste" and list the contents, including "this compound."
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Spill and Contamination Cleanup:
-
Small Spills: In case of a small spill, carefully sweep up the solid material to avoid generating dust. Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, paper towels) into the designated halogenated waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Personal Contamination: If the chemical comes into contact with skin, wash the affected area thoroughly with soap and water.[1] If it enters the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]
3. Final Disposal:
-
Approved Waste Disposal Plant: The primary method for the disposal of this compound is through an approved chemical waste disposal facility.[1][4]
-
Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the halogenated waste. They will provide guidance on specific local, regional, and national regulations.
-
Documentation: Maintain a record of the amount of waste generated and its disposal date.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Navigating the Safe Handling of 2,3'-Dichloro-4'-fluorobenzophenone: A Guide for Laboratory Professionals
Immediate Safety and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds like 4-Fluorobenzophenone and 2-Amino-5-chloro-2'-fluorobenzophenone, 2,3'-Dichloro-4'-fluorobenzophenone is anticipated to be a skin and eye irritant and may cause respiratory irritation[1]. Therefore, stringent adherence to personal protective equipment protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification Notes |
| Eye and Face Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes to protect from dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for any signs of degradation or perforation before use. |
| Lab coat | Should be fully buttoned to provide maximum coverage. | |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when adequate ventilation is not available. Use a dust mask at a minimum for handling small quantities in a well-ventilated area. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for safe handling in a laboratory setting.
Key Experimental Protocols:
-
Weighing and Transfer: Always conduct the weighing and transfer of this solid compound within a certified chemical fume hood to minimize the risk of inhaling dust particles. Use anti-static weighing paper or a spatula to prevent dispersal of the powder.
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Ensure the reaction vessel is appropriately sized and equipped with a magnetic stirrer for efficient and safe mixing.
-
Spill Management: In the event of a spill, do not use dry sweeping methods as this can create airborne dust. Instead, carefully moisten the spilled material with an inert absorbent material (e.g., vermiculite, sand) and collect it into a sealed container for disposal as hazardous waste.
Disposal Plan: Managing Halogenated Organic Waste
As a chlorinated and fluorinated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste. Improper disposal can lead to environmental contamination.
Table 2: Disposal Guidelines
| Waste Type | Collection | Storage | Disposal Method |
| Solid Compound | Collect in a clearly labeled, sealed, and chemically compatible container. | Store in a designated, well-ventilated hazardous waste storage area away from incompatible materials. | Transfer to a licensed hazardous waste disposal company for incineration in a facility equipped with flue gas scrubbing technology. |
| Contaminated Labware (e.g., gloves, weighing paper) | Place in a designated, sealed hazardous waste bag or container. | Store with other solid chemical waste. | Dispose of through a licensed hazardous waste management service. |
| Solutions containing the compound | Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with non-halogenated waste streams. | Store in a designated liquid hazardous waste area with secondary containment. | Arrange for collection and disposal by a certified hazardous waste contractor. |
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash[2]. All waste must be handled in accordance with local, state, and federal regulations.
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a secure laboratory environment and responsible chemical waste management.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
